molecular formula C10H20ClNO B1267335 N,N-Dibutyl-2-chloroacetamide CAS No. 2567-59-1

N,N-Dibutyl-2-chloroacetamide

Cat. No.: B1267335
CAS No.: 2567-59-1
M. Wt: 205.72 g/mol
InChI Key: GWLDNNDUGQPSRE-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-chloroacetamide is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLDNNDUGQPSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278583
Record name N,N-Dibutyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-59-1
Record name NSC8291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the essential safety protocols and handling precautions for N,N-Dibutyl-2-chloroacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish a robust framework for safe laboratory practices. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide employs a precautionary principle. The recommendations herein are derived from the compound's known chemical properties, its structural relationship to other well-characterized α-chloroacetamides, and established best practices for handling hazardous chemical reagents.

Compound Identification and Physicochemical Properties

This compound is a member of the α-haloacetamide class of compounds. The defining feature of this class is the acetamide backbone with a chlorine atom on the alpha carbon. This structural motif is known for its chemical reactivity, which underpins both its utility in synthesis and its potential biological hazards.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO[2][3]
Molecular Weight 205.72 g/mol [2][3]
CAS Number 2567-59-1[2]
Appearance Not specified (likely a solid or liquid)Inferred
Topological Polar Surface Area 20.3 Ų[3]
Rotatable Bond Count 7[3]

Hazard Identification and Mechanistic Rationale

A complete, verified GHS classification for this compound is not presently available in public databases. However, due to the presence of the reactive α-chloroacetamide functional group, a significant hazard potential must be assumed. The primary mechanism of toxicity for this class of compounds is the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by biological macromolecules like proteins and DNA.[1]

To construct a presumptive hazard profile, we can analyze the GHS classification of a close structural analog, 2-Chloro-N,N-diethylacetamide (CAS: 2315-36-8) , for which data is available.[4] The butyl chains in the target compound are larger but are not expected to fundamentally alter the reactivity of the chloroacetamide core, although they may affect physical properties and absorption rates.

Table 2: Presumptive Hazard Profile based on 2-Chloro-N,N-diethylacetamide

Hazard ClassGHS ClassificationCausality and Field Insights
Acute Toxicity (Oral) Warning: Harmful if swallowed (H302)The compound can be absorbed through the digestive tract. The reactive chlorine can cause systemic toxicity.[4]
Acute Toxicity (Dermal) Danger: Toxic in contact with skin (H311)The lipophilic nature of the alkyl chains may enhance dermal absorption, allowing the compound to enter the bloodstream. The α-chloroamide moiety can react with skin proteins.[4]
Acute Toxicity (Inhalation) Danger: Fatal if inhaled (H330)While likely a low-volatility compound, aerosols or dusts could be generated. Inhalation provides a rapid route for systemic absorption, posing a significant danger.[4]
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)Direct contact can lead to local inflammation, redness, and pain due to reaction with skin components.[4][5]
Eye Damage/Irritation Warning: Causes serious eye irritation (H319)Direct contact with eye tissue can cause significant irritation and potential damage.[4][5]
Respiratory/Skin Sensitization Warning: May cause an allergic skin reaction (H317)α-chloroacetamides are known skin sensitizers.[6][7] Initial exposure may prime the immune system, leading to a severe allergic response upon subsequent contact.
Reproductive Toxicity Warning: Suspected of damaging fertility (H361f)Data on related compounds suggests a potential risk to reproductive health.[6][8] This necessitates stringent controls to prevent exposure, especially for personnel of child-bearing potential.

Laboratory Safety Protocols: A Self-Validating System

The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure at every stage of handling.

Engineering Controls: The First Line of Defense

The primary directive is to prevent the compound from entering the laboratory atmosphere and from coming into contact with personnel.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood.[7][9] This is non-negotiable.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7]

  • Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the sole means of protection. Correct selection and use are critical.[7][9]

  • Hand Protection: Wear nitrile or butyl rubber gloves. A double-gloving strategy is recommended. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[8][10]

  • Eye/Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. For larger quantities or tasks with a high splash potential, a chemically resistant apron is advisable.[5]

  • Respiratory Protection: Not typically required if work is performed exclusively within a fume hood. If there is a risk of aerosol or dust generation outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used by trained personnel.[5][7]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Avoids Contamination) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer layer last) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Spill_Response A 1. Alert & Evacuate B 2. Don Appropriate PPE A->B C 3. Contain Spill (Use inert absorbent material) B->C D 4. Collect Waste (Sweep solid or absorb liquid) C->D E 5. Place in Sealed Container D->E F 6. Decontaminate Area E->F G 7. Dispose as Hazardous Waste F->G

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Chemical waste must be managed according to institutional, local, and national regulations. [8]

  • Waste Classification: this compound should be classified as hazardous waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Eurofins USA. (n.d.). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

Sources

toxicological data of N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of N,N-Dibutyl-2-chloroacetamide

Introduction

This compound (CAS No. 2333-55-3) is a member of the α-chloroacetamide chemical class. Compounds in this family are characterized by an acetamide structure with a chlorine atom attached to the alpha-carbon. While some chloroacetamides are utilized as herbicides and biocides, the specific applications and comprehensive toxicological profile of the N,N-dibutyl derivative are not well-documented in publicly accessible literature.[1]

This guide provides a detailed toxicological assessment of this compound. Due to the scarcity of substance-specific data, this document employs a scientifically justified read-across approach. The toxicological properties of the parent compound, 2-chloroacetamide, and other structurally related chloroacetamides will be used to infer the likely hazard profile of this compound. This methodology is a cornerstone of modern chemical risk assessment, allowing for informed decision-making in the absence of complete experimental data.

The primary audience for this guide includes toxicologists, researchers, and professionals in drug development and chemical safety who require a robust understanding of this compound's potential hazards.

Physicochemical Properties and Regulatory Overview

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicokinetic behavior—how it is absorbed, distributed, metabolized, and excreted.

Table 1: Physicochemical and Hazard Information for this compound

Property Value / Information Source
Molecular Formula C₁₀H₂₀ClNO [2]
Molecular Weight 205.72 g/mol [2]
Predicted XlogP 2.8 [2]

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |[3] |

The GHS classification is based on a single notification to the ECHA C&L Inventory and should be considered provisional until supported by comprehensive testing.[3]

The predicted octanol-water partition coefficient (XlogP) of 2.8 suggests that this compound has moderate lipophilicity. This property indicates a potential for absorption across biological membranes, including the skin.

Toxicological Endpoints: A Read-Across Analysis

The core of this assessment relies on data from the parent compound, 2-chloroacetamide, to predict the toxicity of its N,N-dibutyl derivative. The addition of two butyl groups increases the molecule's lipophilicity, which may enhance its ability to penetrate skin and biological membranes, potentially increasing its systemic toxicity and irritation potential compared to the parent compound.

Acute Toxicity

This compound is classified as "Harmful if swallowed" (Acute Toxicity Category 4).[3] While a specific LD₅₀ value is not available, data from 2-chloroacetamide provides a relevant benchmark.

Table 2: Acute Toxicity of 2-Chloroacetamide (Read-Across Data)

Route Species LD₅₀ Classification Source
Oral Rat 138 mg/kg Toxic if swallowed (Category 3) [4][5]

| Dermal | Rat | >2000 mg/kg | Not Classified |[4][5] |

Expert Analysis: The parent compound, 2-chloroacetamide, is significantly more toxic via the oral route than the provisional classification for the dibutyl derivative suggests. The high acute oral toxicity of 2-chloroacetamide is a significant concern.[4][5] The increased lipophilicity of the N,N-dibutyl derivative could potentially facilitate its absorption from the gastrointestinal tract. Therefore, it is plausible that the actual acute oral toxicity of this compound is higher (i.e., a lower LD₅₀ value) than its current provisional classification indicates. Definitive studies are required to confirm this endpoint.

Skin and Eye Irritation and Sensitization

The provisional GHS classification indicates that this compound causes skin irritation and serious eye damage.[3] This is consistent with the known properties of the chloroacetamide class.

Expert Analysis: The α-chloro group is an electrophilic center, making chloroacetamides reactive towards nucleophilic functional groups found in proteins within the skin and eyes. This reactivity is the mechanistic basis for irritation. Furthermore, 2-chloroacetamide is a known skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.[6][7] This sensitization potential is due to the molecule's ability to act as a hapten, covalently binding to skin proteins and forming an immunogenic complex. It is highly probable that this compound shares this skin sensitization potential.

Genotoxicity and Carcinogenicity

No direct genotoxicity or carcinogenicity data are available for this compound. However, the profile of related chloroacetamides provides critical insights.

  • Genotoxicity: 2-chloroacetamide itself is generally not considered mutagenic in bacterial reverse mutation assays (Ames test).[8] The primary mechanism of toxicity for chloroacetamides is not direct DNA damage but rather cytotoxicity and disruption of cellular processes through protein and glutathione alkylation.

  • Carcinogenicity: Certain chloroacetamide herbicides (e.g., alachlor, acetochlor) have been shown to cause tumors in laboratory animals, particularly in nasal and thyroid tissues.[9] The carcinogenic mechanism is not believed to be genotoxic but is linked to the metabolic formation of reactive intermediates.[9]

Expert Analysis: The key metabolic pathway for chloroacetamides involves conjugation with glutathione (GSH). While this is primarily a detoxification pathway, subsequent processing of the GSH conjugate can lead to the formation of reactive metabolites that are implicated in the carcinogenicity of some analogs.[9] Without specific data, a carcinogenic potential for this compound cannot be ruled out and would depend heavily on its specific metabolic fate.

Reproductive and Developmental Toxicity

There are no reproductive toxicity studies for this compound. However, the parent compound, 2-chloroacetamide, is classified as "Suspected of damaging fertility" (Reproductive Toxicity Category 2).[8] Animal studies with 2-chloroacetamide have indicated potential adverse effects on reproductive organs.[7] Furthermore, studies on the related compound N,N-Dimethylacetamide have shown clear evidence of fetotoxicity and developmental effects in rats.[10]

Expert Analysis: The classification of the parent compound raises a significant flag for the reproductive toxicity potential of this compound. The mechanism is not fully elucidated but could be related to systemic toxicity or specific effects on reproductive tissues. Given the structural similarities and the read-across data, it is prudent to consider this compound as a potential reproductive toxicant pending further investigation.

Mechanistic Insights: Metabolism and Mode of Action

The toxicity of chloroacetamides is intrinsically linked to their chemical reactivity and metabolic pathways.

Proposed Metabolic Pathway

The primary metabolic pathway for chloroacetamides in mammals is initiated by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a detoxification step that neutralizes the reactive chloro-group. The resulting GSH conjugate can then be further metabolized.

G cluster_0 Phase I / Initial Conjugation cluster_1 Phase II / Mercapturic Acid Pathway cluster_2 Excretion A This compound B Glutathione (GSH) Conjugate A->B Glutathione S-transferase (GST) C Cysteine Conjugate B->C γ-Glutamyltranspeptidase, Dipeptidase D Mercapturic Acid (N-acetylcysteine conjugate) C->D N-acetyltransferase E Urinary Excretion D->E

Caption: Proposed metabolic pathway for this compound.

Molecular Initiating Event: Sulfhydryl Alkylation

The unifying mode of action for chloroacetamide toxicity is their ability to act as alkylating agents.[1] The electrophilic alpha-carbon readily reacts with nucleophilic sulfhydryl (-SH) groups present in amino acids (like cysteine), peptides (like glutathione), and proteins (enzymes).

This covalent binding can lead to:

  • Depletion of Cellular Glutathione: Widespread GSH depletion compromises the cell's primary defense against oxidative stress, leading to cytotoxicity.

  • Enzyme Inhibition: Alkylation of cysteine residues in the active sites of critical enzymes can inhibit their function. Chloroacetamides are known to inhibit enzymes involved in lipid and isoprenoid biosynthesis.[11] This disruption of lipid metabolism is a key herbicidal mechanism and contributes to cellular toxicity in non-target organisms.[11]

Standardized Experimental Protocols

To address the existing data gaps, a standardized testing battery would be required. The following protocols represent the industry-standard approach for evaluating the key toxicological endpoints discussed.

Protocol: Acute Oral Toxicity (OECD 423)

This protocol determines the acute oral toxicity of a substance by assigning it to a GHS category based on observed mortality.

Objective: To estimate the LD₅₀ and identify signs of toxicity following a single oral dose.

Methodology:

  • Animal Model: Typically, female rats are used as they are often slightly more sensitive.

  • Acclimatization: Animals are acclimated for at least 5 days to laboratory conditions.

  • Dosing: A sequential process is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg). The starting dose is chosen based on any existing information.

    • Step 1: A group of 3 animals is dosed.

    • Step 2 (Observation): The outcome is observed for up to 14 days. If 2 or 3 animals die, the substance is classified at that dose level, and testing stops.

    • Step 3 (Progression): If mortality is low (0 or 1 death), a further group of 3 animals is dosed at the next higher or lower dose level, depending on the specific outcome, to refine the classification.

  • Clinical Observations: Animals are observed for signs of toxicity immediately after dosing, periodically during the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior.

  • Body Weight: Animals are weighed before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

Self-Validation: The sequential nature of the protocol, with clear stopping rules based on mortality outcomes, ensures a robust and reproducible classification with a minimal number of animals.

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Scoring A Test Compound (in solvent) B Bacterial Strains (e.g., TA98, TA100) C S9 Mix (for metabolic activation) or Buffer D Mix Compound, Bacteria, and S9/Buffer E Pour onto minimal glucose agar plates D->E Incorporate into top agar F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Vehicle Control G->H I Positive Result: Statistically significant, dose-responsive increase in revertants H->I J Negative Result: No significant increase H->J

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Methodology:

  • Strains: Use at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)). These strains have different mutations in the histidine (Salmonella) or tryptophan (E. coli) operon, making them unable to synthesize the respective amino acid.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (the "S9 fraction," derived from rat liver homogenate) to mimic mammalian metabolism.

  • Exposure: The test chemical, bacterial culture, and S9 mix (or buffer) are combined. In the plate incorporation method, this mixture is added to a soft top agar and poured onto a minimal agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) can synthesize the required amino acid and grow into visible colonies. The number of these revertant colonies is counted for each plate.

  • Data Analysis: The colony count for the test substance is compared to the spontaneous reversion rate seen in the negative (vehicle) control. A positive result is defined as a dose-related increase in revertant colonies that is at least double the background rate.

Self-Validation: The protocol includes both negative (solvent vehicle) and positive controls (known mutagens like sodium azide or 2-aminoanthracene) for each strain, both with and without S9 activation. This ensures the bacterial strains are responsive and the S9 mix is active, validating the integrity of each experiment.

Conclusion and Future Directions

While specific toxicological data for this compound are limited, a read-across analysis from the parent compound 2-chloroacetamide and the broader chloroacetamide class provides a strong basis for a preliminary hazard assessment.

Summary of Toxicological Profile:

  • Acute Toxicity: Likely harmful or toxic if swallowed.

  • Local Effects: Expected to be a skin and eye irritant, with a high probability of being a skin sensitizer.

  • Systemic Effects: Should be considered a potential reproductive toxicant. A carcinogenic potential cannot be excluded and is dependent on its metabolic profile.

  • Mechanism: Toxicity is driven by its reactivity as an alkylating agent, leading to glutathione depletion and enzyme inhibition.

Recommendations for Future Research: To provide a definitive risk assessment, the following studies on this compound are essential:

  • Acute Toxicity: An acute oral toxicity study (OECD 423) to confirm the GHS classification.

  • Genotoxicity: An Ames test (OECD 471) followed by an in vitro mammalian cell chromosome aberration test (OECD 473).

  • Skin Sensitization: A local lymph node assay (LLNA; OECD 429) or other validated in vitro or in chemico methods to confirm sensitization potential.

  • Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study (OECD 407) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

This targeted testing strategy would efficiently address the current data gaps and allow for a comprehensive and robust safety evaluation of this compound.

References

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2-chloro-N,N-diethylacetamide. AERU. Retrieved from [Link]

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Drug Metabolism and Disposition, 28(10), 1143-1150. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • American Chemical Society Publications. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. Retrieved from [Link]

  • LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 2(3), 371-380. Retrieved from [Link]

  • Japan Society for Occupational Health. (n.d.). N,N-Dimethylacetamide. Journal of Occupational Health. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

discovery and history of N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Historical Context of N,N-Dibutyl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloroacetamide class of organic compounds represents a significant area of study within agrochemistry and synthetic organic chemistry.[1][2] These molecules, characterized by a chloroacetyl group attached to a nitrogen atom, are well-established as potent herbicides.[3] This guide focuses on a specific member of this family, this compound, providing a comprehensive technical overview of its chemical and physical properties, a detailed methodology for its synthesis derived from established protocols for analogous compounds, and an exploration of its historical and scientific context within the broader class of chloroacetamides. While a singular "discovery" event for this compound is not prominently documented, its existence and study are a logical extension of the systematic investigation into the structure-activity relationships of N-substituted acetamides.

Chemical and Physical Properties

This compound is a disubstituted chloroacetamide with the molecular formula C10H20ClNO.[4] Its structure features a central acetamide group with two butyl chains attached to the nitrogen atom and a chlorine atom on the alpha-carbon.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 2567-59-1[5]
Molecular Formula C10H20ClNO[4]
Molecular Weight 205.73 g/mol [4]
Canonical SMILES CCCCN(CCCC)C(=O)CCl[5]
InChI Key GWLDNNDUGQPSRE-UHFFFAOYSA-N[5]
Computed XLogP3 2.8[5]
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to have low solubility in water and good solubility in organic solvents

Synthesis and Reaction Mechanism

The synthesis of N,N-disubstituted chloroacetamides is a well-established process in organic chemistry, typically achieved through the chloroacetylation of a secondary amine.[6] In the case of this compound, the synthesis involves the reaction of dibutylamine with chloroacetyl chloride. This is an example of a nucleophilic acyl substitution reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as an excess of the amine reactant or an added scavenger like triethylamine or an inorganic base, then deprotonates the nitrogen to yield the final product, this compound, and a hydrochloride salt byproduct.[6]

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar compounds.[6][7][8]

Materials:

  • Dibutylamine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (or other suitable chlorinated solvent)[8]

  • Anhydrous sodium bicarbonate or triethylamine (as an acid scavenger)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 equivalent) and the acid scavenger (1.1 equivalents of triethylamine or an excess of sodium bicarbonate) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Dibutylamine Dibutylamine Reaction Reaction at 0-25°C Dibutylamine->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction SolventBase DCM & Base SolventBase->Reaction Workup Aqueous Workup Reaction->Workup Drying Drying Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product N,N-Dibutyl-2- chloroacetamide Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Historical Context and Potential Applications

The development of chloroacetamide herbicides was a significant advancement in agricultural chemistry.[1] These compounds are effective as pre-emergence herbicides, controlling annual grasses and some broadleaf weeds.[2] The herbicidal activity of chloroacetamides is attributed to their ability to act as alkylating agents.[3]

Mechanism of Herbicidal Action

Chloroacetamides are believed to inhibit the synthesis of very-long-chain fatty acids in susceptible plants.[3] This is achieved through the alkylation of key enzymes containing sulfhydryl groups (cysteine residues) or other nucleophilic sites. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by these biological macromolecules, leading to the covalent modification and inactivation of the enzyme. This disruption of lipid synthesis is ultimately lethal to the plant.

General Mechanism of Alkylation Diagram

Alkylation_Mechanism Chloroacetamide R-N(R')-C(=O)-CH₂Cl AlkylatedEnzyme Enzyme-S-CH₂-C(=O)-N(R')-R Chloroacetamide->AlkylatedEnzyme Alkylation Enzyme Enzyme-SH Enzyme->AlkylatedEnzyme HCl H-Cl

Caption: General mechanism of enzyme inactivation by a chloroacetamide herbicide.

While specific studies on the herbicidal efficacy of this compound are not widely reported in the public domain, its structural similarity to known chloroacetamide herbicides suggests it would likely exhibit similar biological activity. The nature of the N-alkyl substituents can influence the lipophilicity, uptake, and transport of the molecule within the plant, thereby affecting its overall herbicidal potency.[2]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a representative member of the chloroacetamide chemical class. While its specific discovery and developmental history are not extensively documented, its synthesis follows well-understood principles of organic chemistry. Based on the established biological activity of related compounds, it is likely to possess herbicidal properties, functioning as an alkylating agent that disrupts essential biochemical pathways in plants. This guide provides a foundational technical understanding of its properties, synthesis, and the scientific context in which it is situated, offering a valuable resource for researchers in agrochemistry and related fields. Further investigation into the specific biological activities and potential applications of this compound could yield more insights into the structure-activity relationships within this important class of compounds.

References

  • CN100376545C - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.
  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3506. Available at: [Link]

  • PubChem. (n.d.). This compound (C10H20ClNO). PubChem Lite.
  • Wikipedia. (2023, December 1). Chloroacetamide. In Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.
  • PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Le, T. N., Gutierrez, L., & Cwiertny, D. M. (2019). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology Letters, 6(11), 658-668. Available at: [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • Jablonkai, I., & Hulesch, A. (2000). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 56(4), 353-358. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]

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Unlocking the Potential of N,N-Dibutyl-2-chloroacetamide: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and whitepaper, delineating promising, yet underexplored, research avenues for the chloroacetamide compound, N,N-Dibutyl-2-chloroacetamide. As a Senior Application Scientist, the following content is synthesized from a comprehensive analysis of the existing literature on chloroacetamides, coupled with field-proven insights into drug discovery and development. This guide is structured to provide not just a roadmap for investigation but also the underlying scientific rationale for the proposed research trajectories.

Foundational Understanding: The Chemical and Biological Landscape of this compound

This compound belongs to the class of α-chloroacetamides, a group of compounds recognized for their diverse biological activities. The core structure, characterized by a reactive chloromethyl group attached to an amide, is a key determinant of its chemical reactivity and biological potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO[1]
Molecular Weight 205.72 g/mol [1]
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

The lipophilicity, indicated by an XLogP3 value of 2.8, suggests that this compound possesses a favorable balance for potential membrane permeability, a critical factor for bioavailability and intracellular target engagement. Studies on related disubstituted chloroacetamides have shown that lipophilicity is a key factor influencing their pharmacokinetic behavior and toxicity.[2]

Synthesis Pathway

The synthesis of this compound can be readily achieved through the chloroacetylation of dibutylamine. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride.

DOT Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Dibutylamine Dibutylamine Reaction + Dibutylamine->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction NDBC This compound Reaction->NDBC Base Base (e.g., Triethylamine) Base->Reaction

Caption: General synthesis scheme for this compound.

Potential Research Area 1: Agrochemical Applications - Beyond Herbicidal Activity

The most well-documented application of chloroacetamides is in agriculture as herbicides.[2][3] Their primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for plant growth.[3]

Research Directive: Elucidating the Herbicidal Spectrum and Mechanism

While the general herbicidal activity of chloroacetamides is known, the specific efficacy of this compound against a broad range of weed species has not been thoroughly investigated.

Experimental Workflow:

  • Synthesis and Purification: Synthesize this compound using the protocol outlined below and purify to >98% purity.

  • Herbicidal Screening:

    • Pre-emergence: Apply the compound to soil at various concentrations before weed emergence.

    • Post-emergence: Apply the compound to established weeds at different growth stages.

    • Test Species: Include a diverse panel of monocotyledonous and dicotyledonous weeds.

  • Mechanism of Action Studies:

    • VLCFA Elongase Assay: Investigate the in vitro inhibitory activity of the compound on VLCFA elongase enzymes.

    • Lipid Profiling: Analyze the lipid composition of treated plants to confirm the disruption of VLCFA biosynthesis.

Protocol 2.1: Synthesis of this compound

  • To a stirred solution of dibutylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Innovative Application: Development as a Safener or Synergist

Investigate the potential of this compound to act as a herbicide safener, protecting crops from herbicide injury, or as a synergist to enhance the efficacy of existing herbicides.

Potential Research Area 2: Pharmaceutical Development - Antimicrobial and Anticancer Agent

The structural motifs within this compound suggest its potential for development as a therapeutic agent. The reactive chloroacetyl group can covalently modify biological macromolecules, a mechanism exploited by many drugs.

Research Directive: Comprehensive Antimicrobial Profiling

Several studies have highlighted the antibacterial and antifungal properties of chloroacetamide derivatives.[4][5][6]

Experimental Workflow:

  • Minimum Inhibitory Concentration (MIC) Assays:

    • Determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

  • Time-Kill Kinetic Assays: To understand whether the compound is bactericidal or bacteriostatic.

  • Synergy Studies: Investigate the potential synergistic effects of this compound with conventional antibiotics, particularly against drug-resistant strains. A recent study on a related chloroacetamide showed synergistic effects with meropenem and imipenem against Klebsiella pneumoniae.[7]

DOT Diagram: Antimicrobial Research Workflow

G cluster_workflow Antimicrobial Evaluation Start Synthesize & Purify This compound MIC MIC Assays (Bacteria & Fungi) Start->MIC TimeKill Time-Kill Kinetics MIC->TimeKill Synergy Synergy Studies with Existing Antibiotics MIC->Synergy Mechanism Mechanism of Action Studies TimeKill->Mechanism Synergy->Mechanism End Lead Candidate for Preclinical Studies Mechanism->End

Caption: Workflow for the evaluation of antimicrobial potential.

Research Directive: Exploration of Anticancer Activity

N-Aryl-2-chloroacetamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8] The proposed mechanism involves the alkylation of nucleophilic residues in key proteins involved in cancer cell proliferation and survival, potentially through the inhibition of signaling pathways like PI3K/Akt/mTOR.[8]

Experimental Workflow:

  • In Vitro Cytotoxicity Screening:

    • Evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines (e.g., breast, lung, colon, prostate) using assays such as the MTT or SRB assay.

  • Mechanism of Action Studies (for active compounds):

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.

    • Apoptosis Assays: Employ techniques like Annexin V/PI staining to detect apoptosis.

    • Western Blotting: Investigate the effect of the compound on key proteins in the PI3K/Akt/mTOR signaling pathway.

Potential Research Area 3: Derivative Synthesis and Structure-Activity Relationship (SAR) Studies

The chemical tractability of the chloroacetamide scaffold provides a fertile ground for the synthesis of novel derivatives with improved potency and selectivity. The reactive chlorine atom is an ideal handle for nucleophilic substitution reactions.[9]

Research Directive: Generation of a Focused Compound Library

Synthesize a library of this compound derivatives by replacing the chlorine atom with various nucleophiles (e.g., amines, thiols, azides). This will allow for a systematic exploration of the structure-activity relationship.

DOT Diagram: Derivative Synthesis Strategy

G cluster_nucleophiles Nucleophiles cluster_derivatives Derivatives NDBC This compound AminoDerivative Amino-acetamide Derivatives NDBC->AminoDerivative + R-NH2 ThioDerivative Thio-acetamide Derivatives NDBC->ThioDerivative + R-SH AzidoDerivative Azido-acetamide Derivatives NDBC->AzidoDerivative + NaN3 Amine Amines (R-NH2) Thiol Thiols (R-SH) Azide Azide (N3-)

Caption: Strategy for the synthesis of novel derivatives.

In Silico Modeling and QSAR

Utilize computational tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the parent compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can help in identifying the key structural features responsible for the observed biological activity.[5][6]

Safety and Toxicological Considerations

It is imperative to handle this compound and its derivatives with appropriate safety precautions. Toxicological data from PubChem indicates that the compound is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1] Preliminary in vitro and in vivo toxicological assessments should be an integral part of any research program.

Conclusion and Future Outlook

This compound represents a molecule with significant untapped research potential. Its structural features, coupled with the known biological activities of the broader chloroacetamide class, position it as a promising candidate for investigation in agrochemical and pharmaceutical applications. The research directives outlined in this guide provide a strategic framework for a comprehensive exploration of its herbicidal, antimicrobial, and anticancer properties. A systematic approach, combining chemical synthesis, biological screening, and mechanistic studies, will be crucial in unlocking the full potential of this intriguing compound.

References

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2023). Molecules, 28(15), 5789. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Synthetic Communications, 49(24), 3461-3491. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 124-128. [Link]

  • This compound. PubChem. [Link]

  • Chloroacetamide. Wikipedia. [Link]

  • This compound. precisionFDA. [Link]

  • This compound. PubChem. [Link]

  • Chloro-N,N-diethylacetamide. PubChem. [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. (2020). Environmental Science & Technology, 54(1), 2-14. [Link]

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). Arhiv za higijenu rada i toksikologiju, 72(1), 26-37. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). (2011). European Commission. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Archives of Industrial Hygiene and Toxicology, 72(1), 26-37. [Link]

  • Chloroacetamide Herbicides. (2012). In Herbicide Classes in Development (pp. 139-156). [Link]

  • chloroacetamide. Organic Syntheses. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2021). Brazilian Journal of Biology, 82, e240130. [Link]

  • Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides. (2022). Molecules, 27(18), 5989. [Link]

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Methodological & Application

Application Notes & Protocols for N,N-Dibutyl-2-chloroacetamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Situating N,N-Dibutyl-2-chloroacetamide in the Agrochemical Landscape

The chloroacetamide class of compounds represents a cornerstone of modern agriculture, widely recognized for its potent herbicidal activity against annual grasses and small-seeded broadleaf weeds.[1][2] These molecules are pivotal in ensuring crop yields by managing weed competition. Primarily, they function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a process crucial for early seedling development.[3]

This compound is a specific member of this chemical family. While not as commercially prominent as herbicides like metolachlor or acetochlor, its structure offers a valuable scaffold for agrochemical research and development. Its distinct N,N-dibutyl substitution pattern influences key physicochemical properties such as lipophilicity and solubility, which are critical determinants of biological activity, soil mobility, and metabolic fate.[1]

This guide provides a senior application scientist's perspective on leveraging this compound as a research tool. We will explore its potential applications not only as a candidate herbicide but also as a synthetic intermediate and a subject for investigating herbicide safener mechanisms. The protocols herein are designed to be self-validating, providing researchers with a robust framework for discovery and evaluation.

Physicochemical Properties

A foundational understanding of a compound's properties is essential for designing meaningful experiments. The table below summarizes key computed data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO[4][5]
Molecular Weight 205.72 g/mol [4]
IUPAC Name This compound[4]
CAS Number 2567-59-1[5]
XLogP3 2.8[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]

Core Application 1: Investigation of Herbicidal Activity

The primary hypothesis for a novel chloroacetamide is its potential as a pre-emergence herbicide. The underlying mechanism for this class involves the alkylation of key enzymes in the VLCFA biosynthesis pathway, leading to a cascade of lethal effects in germinating weeds.[3][6]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids (VLCFAs)

Chloroacetamides act as irreversible inhibitors of enzymes like fatty acid elongases. By preventing the extension of fatty acid chains beyond C18, they disrupt the formation of essential lipids and waxes required for cell membrane integrity, cuticular wax formation, and cell division. This action is most pronounced in the developing shoots of emerging seedlings, effectively stopping them from breaking through the soil surface.[3]

VLCFA_Inhibition AC Acetyl-CoA LCFA Long-Chain Fatty Acids (e.g., C16, C18) AC->LCFA Fatty Acid Synthase MC Malonyl-CoA Elongase VLCFA Elongase Complex MC->Elongase LCFA->Elongase VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Elongation Cycles Products Cell Membranes, Cuticular Waxes, Sphingolipids VLCFA->Products Chloroacetamide This compound Chloroacetamide->Elongase Inhibition (Alkylation) Effect Inhibition of Seedling Emergence Products->Effect

Fig. 1: Mechanism of herbicidal action via VLCFA synthesis inhibition.
Protocol 1: Greenhouse Bioassay for Pre-Emergence Herbicidal Efficacy

Objective: To determine the concentration-dependent herbicidal activity of this compound on representative monocot (e.g., Setaria faberi, giant foxtail) and dicot (e.g., Amaranthus retroflexus, redroot pigweed) weed species.

Causality Statement: This protocol is designed to mimic field conditions where a herbicide is applied to the soil before weeds emerge. By applying the test compound to the soil surface and observing emergence and growth, we directly assess its ability to inhibit the critical early developmental stages targeted by chloroacetamides.

Materials:

  • Technical grade this compound

  • Acetone (reagent grade)

  • Tween® 20 or similar surfactant

  • Deionized water

  • 10 cm diameter plastic pots filled with sterile potting mix

  • Seeds of test weed species

  • Positive control: Commercial chloroacetamide herbicide (e.g., S-metolachlor)

  • Negative control: Solvent + surfactant solution (vehicle)

  • Laboratory sprayer or precision pipette

  • Greenhouse with controlled temperature (25-28°C) and lighting (16:8h light:dark)

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in acetone. Do the same for the positive control.

  • Test Solution Preparation: Create a serial dilution from the stock solution to achieve final application rates (e.g., 2000, 1000, 500, 250, 125 g a.i./ha). The final spray solution should contain 0.1% (v/v) Tween® 20. The vehicle control will contain only acetone and Tween® 20 at the same concentrations.

    • Rationale: A range of concentrations is critical to determine the dose-response relationship and calculate key metrics like the GR₅₀ (concentration for 50% growth reduction).

  • Potting and Seeding: Fill pots with soil mix, gently firm, and sow 20 seeds of a single weed species per pot at a depth of 1 cm. Prepare three replicate pots per treatment per species.

  • Application: Using a calibrated laboratory sprayer, apply the test solutions evenly to the soil surface of the corresponding pots. If a sprayer is unavailable, a pipette can be used to apply the solution dropwise across the surface.

  • Incubation: Transfer pots to the greenhouse. Water gently as needed to maintain soil moisture without causing runoff.

  • Data Collection (21 Days After Treatment):

    • Count the number of emerged seedlings in each pot (emergence %).

    • Carefully harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60°C for 48 hours.

    • Measure the dry weight for each pot.

  • Analysis: Calculate the percent inhibition relative to the vehicle control for both emergence and dry biomass. Plot the dose-response curve and determine the GR₅₀ value. Compare the efficacy to the positive control.

Self-Validation: The inclusion of a vehicle control ensures that any observed effects are due to the test compound and not the solvent system. The positive control provides a benchmark for activity, validating that the experimental conditions are suitable for detecting chloroacetamide-type herbicidal effects.

Core Application 2: Synthesis and Use as a Chemical Intermediate

Chloroacetamides are valuable building blocks in synthetic chemistry due to the reactivity of the chlorine atom.[7][8] this compound can be synthesized efficiently and subsequently used to create more complex molecules with potentially novel biological activities.

Synthesis_Workflow A Dibutylamine C Reaction Vessel (Inert Solvent, e.g., DCM) + Base (e.g., Triethylamine) A->C B Chloroacetyl Chloride B->C D This compound (Crude Product) C->D Amidation Reaction E Aqueous Wash (e.g., dilute HCl, NaHCO₃, brine) D->E Work-up F Drying (e.g., MgSO₄) & Solvent Evaporation E->F G Purified Product F->G H Further Reactions (e.g., Nucleophilic Substitution) G->H

Fig. 2: General workflow for synthesis and subsequent use.
Protocol 2: Laboratory Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Causality Statement: This protocol employs a standard nucleophilic acyl substitution reaction.[8] Dibutylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base (triethylamine) is included to neutralize the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions.

Materials:

  • Dibutylamine

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

  • Reagent Addition: Add dibutylamine (1.0 eq) and anhydrous DCM to the flask. Add triethylamine (1.1 eq).

    • Safety Note: Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care in a fume hood.

  • Reaction: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Rationale: The acid wash removes excess amine and triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an oil.

  • Purification & Characterization: If necessary, purify the product via vacuum distillation or column chromatography. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[8]

Core Application 3: Evaluation as a Potential Herbicide Safener

While many chloroacetamides are herbicides, the structurally related dichloroacetamides are well-known herbicide safeners.[9][10] Safeners are compounds applied with herbicides to protect the crop from injury. They often work by upregulating the crop's natural detoxification pathways, such as enhancing the activity of glutathione S-transferases (GSTs) that metabolize the herbicide. It is a valid research question to investigate if a monochloroacetamide like this compound possesses any safening properties.

Protocol 3: Maize Root Growth Assay for Herbicide Safener Screening

Objective: To determine if this compound can mitigate the phytotoxic effects of a standard herbicide on maize (Zea mays).

Causality Statement: This assay provides a rapid assessment of safener activity. By exposing young seedlings to a known herbicide that inhibits root growth, we create a quantifiable injury. The addition of a potential safener should result in a measurable recovery of root growth if it successfully enhances the plant's detoxification mechanisms.

Materials:

  • This compound

  • Test herbicide (e.g., S-metolachlor)

  • Maize seeds (e.g., B73 inbred)

  • Petri dishes with filter paper

  • Growth chamber or incubator (25°C, dark)

  • Ruler or digital calipers

Procedure:

  • Prepare Treatment Solutions:

    • Control: Deionized water.

    • Herbicide Only: A solution of S-metolachlor known to cause ~50-70% root growth inhibition (determine this in a preliminary experiment).

    • Safener Only: A solution of this compound (e.g., 10 µM).

    • Herbicide + Safener: A solution containing both the herbicide and the safener at the above concentrations.

  • Seed Germination: Surface-sterilize maize seeds and germinate them on moist filter paper in the dark for 48-72 hours, until the primary root is ~1-2 cm long.

  • Experimental Setup:

    • Place two sheets of filter paper in each petri dish.

    • Add 5 mL of the appropriate treatment solution to each dish.

    • Select 10 uniform seedlings and place them on the filter paper.

    • Seal the dishes with paraffin film to prevent evaporation.

  • Incubation: Place the dishes vertically in a rack inside a dark incubator at 25°C for 72 hours.

    • Rationale: Vertical orientation ensures roots grow straight down due to gravity, simplifying measurement.

  • Data Collection: After incubation, carefully remove the seedlings and measure the length of the primary root for each seedling.

  • Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control. A significant increase in root length in the "Herbicide + Safener" group compared to the "Herbicide Only" group indicates safener activity.

Analytical Methodologies

Accurate quantification is the bedrock of reliable research. For chloroacetamides, High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique.[11][12]

Protocol 4: Quantification of this compound using HPLC-UV

Objective: To develop a reliable method for quantifying this compound in solvent-based samples from bioassays or synthesis reactions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Rationale: The lipophilic nature of the compound (XLogP3 = 2.8) requires a mobile phase with a significant organic component for good retention and peak shape on a C18 column.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (based on the absorbance of the amide chromophore).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of purified this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.[12]

  • Sample Preparation: Dilute experimental samples with the mobile phase to fall within the linear range of the calibration curve. Filter samples through a 0.45 µm syringe filter before injection.

  • Quantification: Inject the prepared samples. Use the peak area from the sample chromatogram and the regression equation from the calibration curve to determine the concentration of this compound.

References

  • Carlson, D. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 339-351. [Link]

  • Knezevic, I., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI Organics, 6(1), 35. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. PubChem. Retrieved January 27, 2026, from [Link].

  • Small, J. M., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 10(1), 40-45. [Link]

  • Aga, D. S., et al. (2002). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

  • Jablonkai, I., & Hatzios, K. K. (1994). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Journal of Agricultural and Food Chemistry, 42(8), 1738-1742. [Link]

  • Li, M., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 712. [Link]

  • Boge, A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 220-223. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222374, this compound. PubChem. Retrieved January 27, 2026, from [Link].

  • precisionFDA. (n.d.). This compound. Retrieved January 27, 2026, from [Link].

  • Tresch, S., & Grossmann, K. (2015). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Carlson, D. L., et al. (2020). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Environmental Science & Technology, 54(1), 2-16. [Link]

Sources

Application Notes and Protocols for N,N-Dibutyl-2-chloroacetamide in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dibutyl-2-chloroacetamide is a member of the broader class of chloroacetamide compounds. While this specific molecule is not as extensively studied as some of its herbicidal relatives like acetochlor or alachlor, its chemical structure—possessing a reactive electrophilic moiety—dictates its probable mechanism of action and biological activity.[1] Chloroacetamides are recognized for their role as alkylating agents, a characteristic that underpins their utility and their toxicity.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the proposed mechanism of action of this compound and robust protocols for its investigation in biological systems. The insights provided are synthesized from the well-established activities of the chloroacetamide class, offering a predictive framework for studying this specific derivative.

Physicochemical Properties of this compound

A compound's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of chloroacetamides, for instance, is a key determinant of their ability to traverse biological membranes.[3]

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO[4]
Molecular Weight 205.73 g/mol [4]
CAS Number 2567-59-1[4]
Appearance Likely a liquid at room temperatureInferred
Lipophilicity (LogP) Higher than less substituted chloroacetamides[3]

Core Mechanism of Action: Electrophilic Alkylation

The cornerstone of the biological activity of this compound is the electrophilic nature of the carbon atom alpha to the carbonyl group, which is further activated by the chlorine leaving group. This makes the compound susceptible to nucleophilic attack from various biological macromolecules. The primary targets are soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and the antioxidant molecule glutathione (GSH).[2]

This covalent modification, or alkylation, can have profound consequences:

  • Enzyme Inactivation: Covalent binding to cysteine residues within the active site or allosteric sites of an enzyme can lead to irreversible inhibition.

  • Disruption of Protein Structure and Function: Modification of cysteine residues can disrupt critical disulfide bonds or interfere with protein folding, leading to misfolded and non-functional proteins.[1]

  • Depletion of Cellular Antioxidants: Reaction with glutathione depletes the cell's primary defense against reactive oxygen species (ROS), rendering it vulnerable to oxidative stress.[5]

cluster_outcomes Consequences of Adduct Formation Compound This compound (R-C(O)CH₂Cl) Reaction Nucleophilic Substitution (SN2 Reaction) Compound->Reaction Electrophile Target Biological Nucleophile (e.g., Protein-SH, GSH) Target->Reaction Nucleophile Adduct Covalent Adduct (e.g., Protein-S-CH₂C(O)-R) Reaction->Adduct Forms Consequence Downstream Biological Effects Adduct->Consequence Enzyme Enzyme Inactivation Consequence->Enzyme Proteostasis Disrupted Proteostasis Consequence->Proteostasis OxidativeStress Glutathione Depletion & Oxidative Stress Consequence->OxidativeStress

Caption: General mechanism of this compound alkylation.

Key Biological Effects and Toxicological Pathways

Based on the core mechanism, several downstream biological effects can be anticipated. These are largely extrapolated from studies on other chloroacetamides used as herbicides and their toxicological evaluation in mammalian systems.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

In plant systems, a primary mode of action for chloroacetamide herbicides is the inhibition of enzymes involved in the synthesis of very-long-chain fatty acids (VLCFAs).[6][7] VLCFAs are crucial components of cell membranes and waxes. Disruption of their synthesis inhibits cell division and early seedling growth.[6][7] While this is a key herbicidal mechanism, the relevance to animal systems is less clear but could be a potential area of investigation.

Induction of Oxidative Stress and Apoptosis

A significant pathway for chloroacetamide-induced toxicity is the generation of reactive oxygen species (ROS).[5] This occurs through two primary mechanisms: the direct depletion of glutathione (GSH), which cripples the cell's antioxidant capacity, and potential off-target effects on mitochondrial function. The resulting oxidative stress can damage cellular components, including lipids (lipid peroxidation) and DNA.[5] Accumulation of DNA damage and cellular stress can trigger programmed cell death, or apoptosis.[5]

Compound N,N-Dibutyl-2- chloroacetamide GSH_Depletion GSH Depletion Compound->GSH_Depletion Reacts with GSH ROS ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS Leads to DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation MAPK MAPK Pathway Activation (JNK, p38) DNA_Damage->MAPK Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis MAPK->Apoptosis

Caption: Pathway of oxidative stress and apoptosis induction.

Metabolic Bioactivation

In mammalian systems, chloroacetamides undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes.[3][8] This metabolic process can be a detoxification pathway, but in some cases, it can lead to the formation of more reactive or toxic intermediates.[8][9] For some chloroacetamide herbicides, metabolic pathways have been proposed that lead to the formation of carcinogenic metabolites like dialkylbenzoquinone imines.[8][9] The specific metabolic fate of this compound has not been elucidated but is a critical area for toxicological assessment.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound.

Protocol 1: In Vitro Glutathione (GSH) Depletion Assay

Objective: To quantify the direct alkylating reactivity of this compound by measuring the depletion of glutathione in a cell-free system.

Rationale: This assay provides direct evidence of the compound's ability to react with sulfhydryl groups, a key aspect of its mechanism of action.[2]

Materials:

  • This compound

  • Reduced L-Glutathione (GSH)

  • Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).

    • Prepare a 10 mM GSH stock solution in phosphate buffer.

    • Prepare a 1 mg/mL DTNB solution in phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 180 µL of phosphate buffer to each well.

    • Add 10 µL of the 10 mM GSH stock solution to each well (final concentration ~0.5 mM).

    • Add 10 µL of various concentrations of the this compound stock solution (e.g., to achieve final concentrations of 0, 10, 50, 100, 500, 1000 µM). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Detection:

    • Add 20 µL of the DTNB solution to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 412 nm. The color intensity is proportional to the amount of remaining free GSH.

  • Data Analysis:

    • Calculate the percentage of GSH depletion for each concentration relative to the vehicle control.

    • Plot the percentage of GSH depletion against the compound concentration to determine the EC₅₀ (the concentration at which 50% of GSH is depleted).

Protocol 2: Cell Viability Assessment via MTT Assay

Objective: To determine the cytotoxic effect of this compound on a relevant cell line (e.g., HepG2 human liver cancer cells).

Rationale: The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[5][10] This provides a quantitative measure of the compound's overall cellular toxicity.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle controls (DMSO).

    • Incubate for a specified time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 3: Analysis of Protein Adduction by "Click" Chemistry

Objective: To identify and visualize cellular proteins that are covalently modified by this compound.

Rationale: This advanced protocol provides a direct method to visualize the protein targets of the compound, confirming the alkylation mechanism within a complex biological system.[11] It requires the synthesis of a tagged version of the compound.

Workflow Overview:

  • Synthesis: Synthesize an analog of this compound that contains a bioorthogonal handle, such as a terminal alkyne.

  • Cellular Treatment: Treat cells with the alkyne-tagged compound.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Reaction: React the protein lysate with a fluorescent azide (e.g., TAMRA-azide) in the presence of a copper(I) catalyst. This will attach the fluorescent tag only to proteins that have been adducted by the alkyne-tagged compound.

  • Visualization: Separate the labeled proteins by SDS-PAGE and visualize them using an in-gel fluorescence scanner.

start Synthesize Alkyne-tagged This compound step1 Treat Cells with Tagged Compound start->step1 step2 Cell Lysis and Protein Extraction step1->step2 step3 CuAAC 'Click' Reaction with Fluorescent Azide step2->step3 Protein Adducts step4 SDS-PAGE Separation step3->step4 Fluorescently Labeled Proteins end In-Gel Fluorescence Scanning and Analysis step4->end

Sources

Scale-Up Synthesis of N,N-Dibutyl-2-chloroacetamide: An Application Note and Protocol for Industrial and Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of N,N-Dibutyl-2-chloroacetamide, a versatile intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for efficient and safe large-scale production.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility stems from the reactive chloroacetamide moiety, which readily undergoes nucleophilic substitution, making it a valuable precursor for introducing a dibutylamino-carbonylmethyl group. This structural motif is found in a range of biologically active compounds. The controlled, large-scale production of this intermediate is therefore of significant industrial interest.

Synthetic Strategy: Process Chemistry and Mechanistic Considerations

The most industrially viable and scalable synthesis of this compound involves the acylation of dibutylamine with a chloroacetylating agent. Two primary routes are considered: the reaction with chloroacetyl chloride and the reaction with an ester of chloroacetic acid.

  • Route A: Chloroacetyl Chloride (Schotten-Baumann Reaction) This is the most common and efficient method for amide bond formation. The reaction of dibutylamine with chloroacetyl chloride is a rapid and exothermic nucleophilic acyl substitution.[1] The lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the expulsion of a chloride ion to form the amide. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it unreactive.[2] An acid scavenger, typically an inorganic base or an excess of the starting amine, is therefore essential.

  • Route B: Esters of Chloroacetic Acid This method involves the aminolysis of a chloroacetic acid ester (e.g., methyl or ethyl chloroacetate) with dibutylamine.[3] This reaction is generally slower than the acyl chloride route and may require heating.[4] The choice between these routes on a large scale often comes down to a balance of reagent cost, reaction rate, and ease of workup. For rapid and high-yielding production, the chloroacetyl chloride route is generally preferred.

This guide will focus on the more industrially prevalent chloroacetyl chloride method due to its high efficiency and favorable kinetics for scale-up.

Health and Safety: A Paramount Consideration

This compound is a hazardous substance and requires careful handling in a well-ventilated area, utilizing appropriate personal protective equipment (PPE).[5]

GHS Hazard Classification: [6]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[6]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[6]

All personnel involved in the synthesis must be thoroughly trained on the material's hazards and the required safety protocols.[7] A comprehensive risk assessment should be conducted before commencing any scale-up activities.

Detailed Scale-Up Protocol

This protocol details the synthesis of this compound from dibutylamine and chloroacetyl chloride, suitable for a multi-liter scale production.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
Dibutylamine≥99%Major Chemical Supplier
Chloroacetyl chloride≥98%Major Chemical SupplierHighly corrosive and lachrymatory. Handle with extreme care.
Sodium HydroxidePellets, ≥97%Major Chemical SupplierUsed as an aqueous solution for HCl scavenging and workup.
TolueneAnhydrousMajor Chemical SupplierReaction solvent.
DichloromethaneACS GradeMajor Chemical SupplierExtraction solvent.
Anhydrous Magnesium SulfateGranularMajor Chemical SupplierDrying agent.
20 L Jacketed Glass Reactor-Chemical Engineering SupplierEquipped with overhead stirrer, thermocouple, and addition funnel.
Rotary Evaporator-Laboratory Equipment SupplierFor solvent removal.
Vacuum Distillation Apparatus-Laboratory Equipment SupplierFor final product purification.
Experimental Workflow Diagram

Scale-up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactor Charge Reactor with Dibutylamine and Toluene Cooling Cool to 0-5 °C Charge_Reactor->Cooling Addition Slow Addition of Chloroacetyl Chloride Cooling->Addition Reaction_Control Maintain Temperature and Stir for 2-3h Addition->Reaction_Control Quench Aqueous NaOH Quench Reaction_Control->Quench Phase_Separation Separate Organic Layer Quench->Phase_Separation Extraction Extract Aqueous Layer with Dichloromethane Phase_Separation->Extraction Combine_Dry Combine Organic Layers and Dry Extraction->Combine_Dry Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Dry->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product This compound Purification->Final_Product Yields High Purity Product

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup and Inerting: The 20 L jacketed glass reactor should be clean, dry, and equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing addition funnel. The system should be purged with nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: Charge the reactor with dibutylamine (2.58 kg, 20.0 mol) and anhydrous toluene (8 L). Begin stirring to ensure a homogenous solution.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (2.37 kg, 21.0 mol, 1.05 equivalents) to the stirred solution of dibutylamine via the addition funnel over a period of 2-3 hours. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C. This exothermic reaction will produce a white precipitate of dibutylamine hydrochloride.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting amine.[9]

  • Aqueous Workup: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly and carefully add a 2 M aqueous solution of sodium hydroxide (~12 L) to the reactor to dissolve the hydrochloride salts and neutralize any excess acid. The pH of the aqueous layer should be checked to ensure it is basic (pH > 10).

  • Phase Separation and Extraction: Transfer the biphasic mixture to a suitable separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice with dichloromethane (2 x 2 L).

  • Drying and Solvent Removal: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and dichloromethane.

  • Purification: The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow oil. The product should be collected at the appropriate boiling point and pressure.

Expected Yield and Purity

Based on similar industrial processes for related N,N-dialkyl chloroacetamides, a yield of 85-95% is expected.[8] The purity of the final product should be ≥98%, as determined by GC-MS analysis.

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications, a rigorous quality control process is essential.

Analytical TechniquePurposeExpected Results
GC-MS Purity assessment and identification of impurities.A major peak corresponding to the product's molecular weight (m/z = 205.12).[10] Purity ≥98%.
¹H NMR Structural confirmation.Characteristic peaks corresponding to the butyl and chloroacetyl protons.
¹³C NMR Structural confirmation.Characteristic peaks for the carbonyl, chloro-methyl, and butyl carbons.
FT-IR Functional group analysis.A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl stretch.

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly after the addition of chloroacetyl chloride. Ensure efficient stirring.
Loss of product during workup.Optimize extraction procedure; ensure complete phase separation.
Product Impurity Presence of unreacted starting materials.Ensure a slight excess of chloroacetyl chloride is used. Optimize purification by vacuum distillation.
Formation of byproducts.Maintain strict temperature control during the addition of chloroacetyl chloride to minimize side reactions.
Dark Product Color Impurities or degradation.Ensure all equipment is clean and the reaction is performed under an inert atmosphere. Optimize distillation conditions.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed steps and safety precautions outlined, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate with high yield and purity. The provided framework for quality control and troubleshooting further ensures a robust and reproducible manufacturing process.

References

  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.
  • WO2010037776A1 - Process for manufacturing n,n-dialkyl lactamide - Google Patents.
  • US2321278A - Preparation of chloroacetamide - Google Patents.
  • This compound (C10H20ClNO) - PubChemLite. Available at: [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

  • This compound - precisionFDA. Available at: [Link]

  • This compound | C10H20ClNO | CID 222374 - PubChem. Available at: [Link]

  • CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Available at: [Link]

  • Chloroacetamide - Sciencemadness Wiki. Available at: [Link]

  • Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water | Request PDF - ResearchGate. Available at: [Link]

  • Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives - ResearchGate. Available at: [Link]

  • Making Amides from Acyl Chlorides - Chemistry LibreTexts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N,N-Dibutyl-2-chloroacetamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yield and product purity. Our approach is grounded in the fundamental principles of organic chemistry, drawing from established literature and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction between dibutylamine and chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters.[1][2][3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1]

The choice of reaction conditions, such as the solvent, base, and temperature, can significantly impact the yield and purity of the final product. Understanding the interplay of these factors is crucial for optimizing the synthesis and troubleshooting any issues that may arise.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is used to deprotonate the resulting ammonium ion, yielding the final amide product.[4][5]

Schotten-Baumann Mechanism R2NH Dibutylamine (Nucleophile) Intermediate Tetrahedral Intermediate R2NH->Intermediate Nucleophilic Attack RCOCl Chloroacetyl Chloride (Electrophile) RCOCl->Intermediate Base Base Salt Base-HCl Salt Base->Salt Neutralization Product This compound Intermediate->Product Elimination of Cl- Product->Product

Caption: Mechanism of this compound synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the expected reaction time, consider extending it or cautiously increasing the temperature. However, be aware that excessive heat can lead to side reactions.[6]

    • Poor Mixing: In biphasic systems (e.g., dichloromethane and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. In single-phase systems, ensure adequate agitation to maintain a homogeneous mixture.

  • Side Reactions:

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by water.[7][8] Ensure all glassware is thoroughly dried and use anhydrous solvents. If using an aqueous base, add the chloroacetyl chloride slowly at a low temperature to minimize its contact time with water before it reacts with the amine.

    • Reaction of Product with Dibutylamine: The chloroacetamide product is an alkylating agent and can potentially react with unreacted dibutylamine to form a quaternary ammonium salt or other byproducts. This is generally less of a concern under standard Schotten-Baumann conditions where the amine is quickly consumed.

  • Loss of Product During Workup:

    • Incomplete Extraction: this compound is a relatively nonpolar molecule. Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous phase.

    • Emulsion Formation: Emulsions can form during the workup, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

Q2: I'm observing significant impurity peaks in my GC-MS analysis. What are these impurities likely to be and how can I avoid them?

A2: Besides unreacted starting materials, several byproducts can form. Here are some common impurities and strategies to mitigate them:

Potential Impurity Likely Cause Prevention Strategy
N,N,N',N'-Tetrabutylglycinamide Reaction of the product with a second molecule of dibutylamine.Use a slight excess of chloroacetyl chloride (1.05-1.1 equivalents) to ensure all the dibutylamine is consumed. Maintain a low reaction temperature to disfavor this subsequent reaction.
Glycolic acid dibutylamide Hydrolysis of the chloroacetyl group on the product during workup or prolonged reaction times in the presence of water/hydroxide.Minimize the time the product is in contact with strong aqueous base, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup.
Dibutylammonium chloride The salt formed between dibutylamine and HCl generated during the reaction.This is an expected byproduct. It is highly water-soluble and should be removed during the aqueous workup. Ensure thorough washing of the organic layer with water.

Q3: The reaction mixture is turning dark brown/black. Is this normal?

A3: While some color change can be expected, a significant darkening to brown or black often indicates decomposition or side reactions. This can be caused by:

  • High Reaction Temperature: The reaction is exothermic. If the addition of chloroacetyl chloride is too fast, the temperature can rise uncontrollably, leading to decomposition. Add the acyl chloride dropwise and maintain cooling with an ice bath.[9]

  • Unstable Reagents: Ensure the quality of your starting materials. Old or improperly stored dibutylamine can contain oxidized impurities. Chloroacetyl chloride can decompose over time, especially if exposed to moisture.

Q4: My product seems to be degrading during purification by distillation. What should I do?

A4: this compound, like many chloroacetamides, can be thermally labile. If you observe decomposition during distillation (e.g., darkening, pressure increase), consider the following:

  • Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress.

  • Column Chromatography: For smaller scale reactions or to obtain very high purity material, column chromatography on silica gel is a milder alternative to distillation.[10] A solvent system of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: The choice of base depends on the specific reaction conditions:

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in the traditional Schotten-Baumann setup with a biphasic solvent system (e.g., dichloromethane/water).[1] This method is inexpensive and effective for large-scale synthesis.

  • Organic Amine Bases (e.g., Triethylamine, Pyridine): These are used in anhydrous organic solvents (e.g., dichloromethane, THF).[11] They act as both a base and a catalyst. Pyridine is particularly effective but can be more difficult to remove during workup. Triethylamine is a common and practical choice.

Q2: What is the optimal stoichiometry of the reactants?

A2: A slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) relative to dibutylamine is often recommended to ensure complete consumption of the amine. This minimizes the risk of the product reacting with leftover dibutylamine. Using a corresponding excess of the base is also necessary to neutralize all the HCl generated.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[12] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dibutylamine is corrosive and flammable. Avoid inhalation and skin contact.

  • The reaction is exothermic . Maintain adequate cooling, especially during the addition of chloroacetyl chloride, to prevent the reaction from becoming uncontrollable.

  • This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[13] Handle the product with appropriate PPE.

Q4: How can I confirm the identity and purity of my product?

A4:

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation.[14]

  • GC-MS: This technique is useful for confirming the molecular weight and identifying any volatile impurities. The PubChem database shows major mass spectral peaks for this compound at m/z 86, 120, and 156.[13]

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide at approximately 1650 cm⁻¹.

  • TLC: A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Acylation Reaction cluster_Workup Workup and Purification A 1. Charge reactor with Dibutylamine, an organic solvent (e.g., DCM), and a base (e.g., Triethylamine). B 2. Cool the mixture to 0-5 °C in an ice bath. A->B C 3. Add Chloroacetyl Chloride dropwise while maintaining the temperature below 10 °C. B->C D 4. Stir at room temperature for 1-3 hours. Monitor reaction progress by TLC. C->D E 5. Quench the reaction with water. D->E F 6. Separate the organic layer and wash with dilute HCl, saturated NaHCO₃, and brine. E->F G 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. F->G H 8. Purify the crude product by vacuum distillation or column chromatography. G->H

Caption: A typical workflow for the synthesis of this compound.

Materials:

  • Dibutylamine

  • Chloroacetyl chloride

  • Triethylamine (or an alternative base)

  • Dichloromethane (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the disappearance of dibutylamine by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any unreacted chloroacetyl chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222374, this compound. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222440, N-tert-butyl-2-chloroacetamide. Retrieved from [Link]

  • Bogdanovic, A., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Kimura, S. Y., et al. (2014). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water. Environmental Science & Technology, 48(2), 1234-1242.
  • Science Madness. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Mishra, D., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Science Madness. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • McMurry, J. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Magnetic Resonance in Chemistry. (n.d.). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • MDPI. (n.d.). Bis(N-tert-butylacetamido)(dimethylamido)(chloro)titanium. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloroacetyl chloride.
  • Zauxi. (n.d.). Chloroacetyl Chloride Production Line. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

Sources

side reactions and byproducts of N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N,N-Dibutyl-2-chloroacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory procedure for synthesizing this compound?

A1: The most common and reliable method is the Schotten-Baumann reaction, which involves the acylation of dibutylamine with chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.

The general procedure involves dissolving dibutylamine and a suitable base (e.g., triethylamine or an aqueous solution of sodium carbonate) in an inert solvent like dichloromethane (DCM). The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise while monitoring the temperature. After the addition, the reaction is typically stirred for a few hours to ensure completion. A standard workup involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.[1][2]

Q2: My reaction mixture turned dark brown, but the literature suggests a colorless product. What's happening?

A2: A dark coloration often indicates decomposition or significant side reactions. The primary suspect is often the chloroacetyl chloride, which can be unstable and may contain impurities that catalyze polymerization or other degradation pathways, especially if the reaction temperature is not adequately controlled. Another possibility is the presence of impurities in the dibutylamine starting material that react under the basic conditions. We recommend using freshly distilled or high-purity reagents and maintaining a low reaction temperature (0-5 °C) during the addition of the acyl chloride.

Q3: I'm consistently getting low yields. What are the most likely causes?

A3: Low yields in this synthesis can typically be traced back to three main factors:

  • Inadequate HCl Scavenging: If the base is insufficient or not strong enough, the dibutylamine will be protonated to form dibutylammonium chloride. This salt is not nucleophilic and will not react with the chloroacetyl chloride, effectively removing your starting material from the reaction and reducing the yield.

  • Hydrolysis: Chloroacetyl chloride is highly reactive and moisture-sensitive. Any water present in the solvent, glassware, or dibutylamine will rapidly hydrolyze the chloroacetyl chloride to chloroacetic acid, which will not participate in the desired reaction. Ensure all equipment is oven-dried and use anhydrous solvents.[3]

  • Loss during Workup: this compound has some solubility in the aqueous phase. During the washing steps, excessive or overly vigorous extractions can lead to product loss. Minimize the volume of aqueous washes where possible.

Q4: After workup, I have a persistent solid in my crude product that I suspect is a salt. How can I effectively remove it?

A4: The salt is most likely the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or unreacted inorganic base. The most effective method for removal is a thorough aqueous wash. After the main reaction, add water to the reaction mixture and transfer it to a separatory funnel. The salt will partition into the aqueous layer. Wash the organic layer two to three times with deionized water, followed by a brine wash to help break any emulsions and remove residual water. If the salt precipitates during solvent removal, you can attempt to filter the concentrated organic solution through a plug of celite or silica gel before final concentration.

Q5: What are the recommended methods to confirm the identity and purity of my synthesized this compound?

A5: A combination of spectroscopic techniques is essential for unambiguous characterization and purity assessment.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure. You should see characteristic peaks for the butyl chains and the alpha-chloro acetyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. The mass spectrum should show the correct molecular ion peak for C₁₀H₂₀ClNO.[1][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the strong carbonyl (C=O) stretch of the amide, typically around 1650 cm⁻¹. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amide.[4]

Troubleshooting Guide: Side Reactions & Byproducts

This guide addresses specific experimental issues by diagnosing the likely chemical cause and providing actionable solutions.

Issue 1: Unexpected Peaks in Characterization Spectra (NMR, GC-MS)

You've synthesized your product, but the analytical data shows extra signals you can't account for. Let's break down the most common culprits.

  • Hypothesis A: Unreacted Starting Materials

    • Causality: The reaction may not have gone to completion due to incorrect stoichiometry, insufficient reaction time, or low temperature.

    • Identification:

      • Dibutylamine: Look for the characteristic N-H proton in ¹H NMR (often a broad singlet) and the corresponding C-N signals in ¹³C NMR.

      • Chloroacetyl Chloride: This is highly reactive and unlikely to survive workup, but it may react with the GC column or NMR solvent. More likely, you will see its hydrolysis product, chloroacetic acid.

    • Solution: Ensure a slight excess (1.05-1.1 equivalents) of the amine is not used, as it can be difficult to remove. The acylating agent should be the limiting reagent. Increase reaction time or allow the mixture to warm to room temperature after the initial addition.

  • Hypothesis B: Hydrolysis Byproduct - N,N-Dibutyl-2-hydroxyacetamide

    • Causality: This is a very common byproduct formed when water is present in the reaction, or during the aqueous workup. The chlorine atom on the chloroacetamide is susceptible to nucleophilic substitution by water (Sₙ2 reaction), particularly if the pH is basic.[3]

    • Identification:

      • ¹H NMR: Appearance of a new singlet for the CH₂ group adjacent to the hydroxyl, shifted upfield from the original CH₂Cl signal. A broad singlet for the -OH proton will also be present.

      • Mass Spec: A molecular ion corresponding to the loss of Cl and addition of OH (mass increase of ~1 Da).

    • Troubleshooting Protocol: See the protocol below for minimizing hydrolysis.

  • Hypothesis C: Dimerization Byproduct - N,N,N',N'-Tetrabutyl-2,2'-(azanediyl)diacetamide

    • Causality: If there is excess dibutylamine present after the chloroacetyl chloride has been consumed, the remaining amine can act as a nucleophile and displace the chlorine atom from a molecule of the desired product. This is an over-alkylation side reaction.[2]

    • Identification:

      • NMR: The spectra will become more complex, but you would expect to see signals corresponding to two N,N-dibutyl groups attached to a central nitrogen.

      • Mass Spec: A significantly higher molecular weight peak corresponding to the dimer structure.

    • Solution: Use a 1:1 stoichiometry of amine to acyl chloride, or a slight excess of the acyl chloride. Add the chloroacetyl chloride slowly to a well-stirred solution of the amine to avoid localized excesses of the amine reacting with the newly formed product.

Workflow for Diagnosing Unexpected Byproducts

G cluster_diagnosis Byproduct Identification start Crude Product Analysis (NMR, GC-MS) check_purity Are there unexpected peaks? start->check_purity no_peaks Purity is acceptable. Proceed to purification. check_purity->no_peaks No yes_peaks Yes check_purity->yes_peaks:n check_starting_materials Signals match starting materials? yes_peaks->check_starting_materials check_hydrolysis Peak matches M+1-Cl+OH? check_starting_materials->check_hydrolysis No is_sm Byproduct: Unreacted starting material. Action: Optimize stoichiometry. check_starting_materials->is_sm Yes check_dimer High MW peak present? check_hydrolysis->check_dimer No is_hydrolysis Byproduct: Hydrolyzed product. Action: Use anhydrous conditions. check_hydrolysis->is_hydrolysis Yes is_dimer Byproduct: Dimer. Action: Control stoichiometry and addition rate. check_dimer->is_dimer Yes

Caption: Troubleshooting workflow for identifying common byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add dibutylamine (12.9 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until all components are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition: Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash with 50 mL of 1M HCl to remove excess amine and triethylamine.

    • Wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Minimizing and Removing Hydrolysis Byproduct

This protocol focuses on steps to prevent the formation of N,N-Dibutyl-2-hydroxyacetamide and remove it if present.

  • Prevention (During Synthesis):

    • Ensure all glassware is oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.

    • Use a high-purity, anhydrous grade of dichloromethane. Consider passing it through a column of activated alumina if necessary.

    • Use freshly opened or distilled dibutylamine and chloroacetyl chloride.

  • Removal (During Workup):

    • The hydroxy-acetamide byproduct is more polar than the desired chloro-acetamide. If it is present in significant quantities, it can be partially removed by column chromatography.

    • Column Chromatography Parameters:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The more polar hydroxy-byproduct will elute later than the desired product.

      • Monitor fractions by Thin Layer Chromatography (TLC).

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq Dibutylamine, 1.0 eq Chloroacetyl Chloride, 1.2 eq BasePrevents over-alkylation by excess amine and ensures complete neutralization of HCl.
Temperature 0-5 °C during additionMinimizes decomposition of chloroacetyl chloride and reduces side reaction rates.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that dissolves reactants well. Must be dry to prevent hydrolysis.[2]
Base Triethylamine or Na₂CO₃(aq)Triethylamine is an organic base soluble in DCM. Na₂CO₃ provides a biphasic system.[1][2]

Reaction Mechanisms

Desired Synthesis Reaction

Synthesis cluster_reactants Reactants cluster_products Products DBA Dibutylamine Product This compound DBA->Product + CAC Chloroacetyl Chloride CAC:e->Product:w HCl HCl Product:e->HCl:w +

Caption: Acylation of dibutylamine with chloroacetyl chloride.

Key Side Reaction: Hydrolysis

Hydrolysis start This compound product N,N-Dibutyl-2-hydroxyacetamide start->product Sₙ2 Attack water H₂O (Nucleophile) water->product chloride Cl⁻ product->chloride +

Caption: Nucleophilic substitution by water leading to hydrolysis.

References

  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from PubChem. Available at: [Link]

  • US2321278A - Preparation of chloroacetamide - Google Patents.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 222374, this compound. Retrieved from PubChem. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • Fahad, M. M. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Available at: [Link]

  • Le, T. N., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Available at: [Link]

  • Osorio-Vargas, P., et al. (2015). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. ResearchGate. Available at: [Link]

  • Glamočlija, J., et al. (2015). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). chloroacetamide. Available at: [Link]

  • Lämmerhofer, M., et al. (2008). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • Osorio-Vargas, P., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. National Institutes of Health. Available at: [Link]

Sources

N,N-Dibutyl-2-chloroacetamide stability issues in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dibutyl-2-chloroacetamide (DBCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues you may encounter when working with DBCA in various solvents. As a reactive alkylating agent, understanding the stability and degradation pathways of DBCA is critical for the success and reproducibility of your experiments.

I. Understanding the Inherent Reactivity of this compound

This compound is a member of the chloroacetamide chemical class, which is well-known for its utility as an electrophile in organic synthesis and as a covalent inhibitor in chemical biology.[1][2] The reactivity of DBCA stems from the electrophilic carbon atom alpha to the carbonyl group, which is susceptible to nucleophilic attack, and the chlorine atom serving as a good leaving group. This inherent reactivity is key to its intended function but also the primary cause of stability issues.

The primary degradation pathway for chloroacetamides like DBCA is through nucleophilic substitution (SN2) reactions.[3][4] In the presence of nucleophiles, the chlorine atom is displaced, leading to the formation of a new covalent bond. The rate and extent of this degradation are highly dependent on the solvent system and the presence of nucleophilic species.

II. FAQs: Stability and Handling of DBCA

This section addresses frequently asked questions regarding the stability and handling of DBCA in common laboratory solvents.

1. Q: I've dissolved my DBCA in DMSO and noticed a change in the appearance of the solution over time. Is this expected?

A: Yes, it is possible to observe changes in a DBCA/DMSO solution over time. While DMSO is a polar aprotic solvent and generally a good choice for dissolving a wide range of compounds, it is not entirely inert. DMSO can contain trace amounts of water, which can lead to slow hydrolysis of DBCA. Additionally, under certain conditions, DMSO itself can act as a nucleophile or an oxidant, potentially leading to the formation of byproducts.[5][6] It is recommended to use anhydrous DMSO and to prepare solutions fresh whenever possible.

2. Q: Can I prepare a stock solution of DBCA in ethanol or methanol?

A: Preparing stock solutions of DBCA in protic solvents like ethanol or methanol is generally not recommended for long-term storage. These solvents are nucleophilic and can react with DBCA via solvolysis, leading to the formation of the corresponding ethyl or methyl ether of the acetamide. This reaction will reduce the concentration of active DBCA in your stock solution over time. If you must use a protic solvent, prepare the solution immediately before use and use it within a short timeframe.

3. Q: What is the expected stability of DBCA in aqueous buffers?

A: The stability of DBCA in aqueous buffers is highly pH-dependent. Under basic conditions (pH > 7), the rate of hydrolysis will increase significantly due to the presence of the hydroxide ion (OH-), a strong nucleophile.[3][4] This will lead to the formation of N,N-Dibutyl-2-hydroxyacetamide. Under acidic conditions, hydrolysis can also occur, though typically at a slower rate than in basic conditions. For experiments in aqueous systems, it is crucial to consider the pH of the buffer and the duration of the experiment. It is advisable to perform a preliminary stability study in your specific buffer system.

4. Q: How should I store my solid DBCA and its solutions?

A: Solid DBCA should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Exposure to moisture and light should be minimized. For solutions, the storage recommendations depend on the solvent:

  • Aprotic Solvents (e.g., anhydrous DMSO, DMF, Acetonitrile): Store in a tightly sealed vial with a desiccant at -20°C or -80°C for short- to mid-term storage.[8] For longer-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): It is strongly advised to prepare these solutions fresh and use them immediately. Long-term storage is not recommended due to the high probability of degradation.

5. Q: I see some discoloration in my solid DBCA. Is it still usable?

A: Discoloration of solid DBCA, such as a yellowish tint, can be an indication of degradation. The identity and potential impact of these impurities are often unknown. For sensitive applications, it is recommended to use a fresh, pure batch of the compound. If you must use a discolored batch, it is highly advisable to first analyze its purity by a suitable method like HPLC or NMR.

III. Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during experiments with DBCA.

Logical Flow for Troubleshooting DBCA Stability Issues

Caption: Troubleshooting workflow for DBCA stability issues.

Common Problems and Solutions
Problem Potential Cause Recommended Action
Inconsistent or lower-than-expected results in biological assays. Degradation of DBCA in the stock solution or assay buffer.Prepare a fresh stock solution of DBCA in an appropriate anhydrous aprotic solvent. Minimize the incubation time of DBCA in aqueous buffers. Consider performing a time-course experiment to assess the stability of DBCA under your specific assay conditions.
Appearance of unexpected peaks in HPLC or LC-MS analysis. DBCA has degraded into one or more new products.Analyze the mass of the new peaks to identify potential degradation products (e.g., hydrolysis product, solvent adduct). Review your solution preparation and storage procedures. Run a control sample of DBCA in the solvent of interest and monitor its stability over time.
DBCA solution turns yellow or cloudy. This can indicate degradation or precipitation.Discard the solution. Prepare a fresh solution using a high-purity solvent. If precipitation is an issue, you may need to try a different solvent or adjust the concentration.
Low yield in a synthesis reaction where DBCA is a reactant. The DBCA may have degraded before or during the reaction. The reaction conditions may not be optimal.Use freshly prepared DBCA solution. Ensure all other reactants and solvents are anhydrous, especially if they are nucleophilic. Consider the pH of the reaction mixture if applicable.

IV. Experimental Protocols

This section provides starting-point protocols for assessing the stability of DBCA and analyzing its purity.

Protocol 1: General Stability Assessment of DBCA in a Chosen Solvent

Objective: To determine the stability of DBCA in a specific solvent over time at a given temperature.

Materials:

  • This compound (DBCA)

  • Solvent of interest (e.g., DMSO, acetonitrile, ethanol, aqueous buffer)

  • HPLC or GC-MS system

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of DBCA and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or GC-MS system to obtain the initial peak area of DBCA.

  • Incubation: Store the stock solution under the desired temperature conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC or GC-MS.

  • Data Analysis: Calculate the percentage of DBCA remaining at each time point relative to the initial (T=0) peak area. This will provide a stability profile of DBCA in the chosen solvent and under the tested conditions.

Protocol 2: Analysis of DBCA and Potential Degradation Products by HPLC-MS

Objective: To separate and identify DBCA and its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • MS Detector: Electrospray ionization (ESI) in positive mode. Scan for the expected mass of DBCA (m/z) and potential degradation products (e.g., the hydrolyzed product).

Note: This is a general method and may require optimization for your specific application and instrumentation.

V. Mechanistic Insights into DBCA Degradation

Understanding the potential degradation pathways of DBCA can aid in troubleshooting and experimental design.

DBCA_Degradation DBCA This compound (DBCA) SN2_Product N,N-Dibutyl-2-(Nu)-acetamide DBCA->SN2_Product SN2 Reaction Hydrolysis_Product N,N-Dibutyl-2-hydroxyacetamide DBCA->Hydrolysis_Product Hydrolysis Amide_Cleavage_Product Dibutylamine + Chloroacetic Acid Derivative DBCA->Amide_Cleavage_Product Amide Cleavage Nucleophile Nucleophile (Nu-) Nucleophile->SN2_Product Water H2O (Hydrolysis) Water->Hydrolysis_Product Harsh_Conditions Harsh Conditions (Strong Acid/Base, High Temp) Harsh_Conditions->Amide_Cleavage_Product

Caption: Potential degradation pathways of DBCA.

The two primary degradation pathways for DBCA are:

  • Nucleophilic Substitution (SN2): This is the most common degradation pathway. The chlorine atom on the alpha-carbon is displaced by a nucleophile. In aqueous solutions, the nucleophile is often a water molecule or a hydroxide ion, leading to the formation of N,N-Dibutyl-2-hydroxyacetamide.[3][4] Other nucleophiles in your reaction mixture, such as amines or thiols, can also react with DBCA.

  • Amide Cleavage: Under harsh conditions, such as strong acid or base and elevated temperatures, the amide bond itself can be cleaved, leading to the formation of dibutylamine and a derivative of chloroacetic acid.[3][4] This is generally a slower process than SN2 substitution under typical experimental conditions.

By understanding these potential reactions, you can better design your experiments to minimize unwanted degradation and ensure the integrity of your results.

VI. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • ACS Publications. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • MDPI. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. [Link]

  • Reddit. If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?. [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • National Center for Biotechnology Information. Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. [Link]

  • Kobe University Repository. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Google Patents. Analysis method for amide compounds.

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • ResearchGate. Study on the dissolution behaviors of CL-20/TNT co-crystal in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). [Link]

  • ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. [Link]

  • Gaylord Chemical. Alkylation. [Link]

  • National Center for Biotechnology Information. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]

  • HBM4EU. Prioritised substance group: Aprotic solvents. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • National Center for Biotechnology Information. Direct N-methylation reaction using DMSO as one-carbon bridge: convenient access to heterocycle-containing β-amino ketones. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • RIVM. Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). [Link]

  • American University of Beirut. Guidelines for Chemical Storage in Labs. [Link]

  • National Center for Biotechnology Information. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]

  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: A Guide to Understanding and Managing Impurities in Commercial N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dibutyl-2-chloroacetamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their critical applications. The purity of this compound is paramount for the success and reproducibility of your experiments. This document provides in-depth insights into the common impurities that may be present in commercial batches, their origins, and practical troubleshooting strategies to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions our application scientists receive regarding the purity of this compound.

Q1: What are the typical impurities found in commercial grades of this compound and where do they come from?

The impurity profile of commercial this compound is primarily influenced by its manufacturing process and storage conditions. The most common synthetic route involves the reaction of dibutylamine with chloroacetyl chloride.[1][2][3] Consequently, impurities often include unreacted starting materials, by-products of side reactions, and degradation products.

Common Impurities in this compound

Impurity NameChemical StructureProbable SourcePotential Impact on Experiments
Dibutylamine (CH₃CH₂CH₂CH₂)₂NHUnreacted starting materialCan act as a nucleophile in side reactions, leading to unexpected by-products. May also act as a base, affecting reaction pH.
Chloroacetyl chloride ClCH₂COClUnreacted starting materialHighly reactive acylating agent. Can react with other nucleophiles in the reaction mixture, leading to complex impurity profiles.
N,N-Dibutylacetamide CH₃CON(CH₂CH₂CH₂CH₃)₂Hydrolysis of the productGenerally less reactive than the parent compound, its presence can lead to lower yields and inaccurate quantification of the starting material.
Water H₂OResidual moisture from synthesis or improper storageCan promote the hydrolysis of this compound and chloroacetyl chloride.
Tri-n-butylamine (CH₃CH₂CH₂CH₂)₃NBy-product from over-alkylation of dibutylamineA non-nucleophilic base that can alter reaction conditions.

Below is a diagram illustrating the synthesis of this compound and the potential formation pathways of key impurities.

G cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products & By-products cluster_impurities Common Impurities Dibutylamine Dibutylamine Reaction Acylation Reaction Dibutylamine->Reaction Tributylamine Tri-n-butylamine (By-product) Dibutylamine->Tributylamine Side Reaction Unreacted_Dibutylamine Residual Dibutylamine Dibutylamine->Unreacted_Dibutylamine Incomplete Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Unreacted_Chloroacetyl_chloride Residual Chloroacetyl Chloride Chloroacetyl_chloride->Unreacted_Chloroacetyl_chloride Incomplete Reaction Main_Product This compound Reaction->Main_Product Hydrolysis_Product N,N-Dibutylacetamide (Degradation) Main_Product->Hydrolysis_Product Hydrolysis (H₂O)

Caption: Synthesis of this compound and origin of common impurities.

Q2: My experiment is yielding unexpected results. How can I determine if impurities in my this compound are the cause?

Unexpected experimental outcomes are often the first sign of reagent impurity. A systematic approach is crucial to diagnose the issue.

Troubleshooting Workflow for Unexpected Experimental Results

G Start Unexpected Experimental Results Check_Purity Analyze Purity of this compound (e.g., GC-MS, NMR) Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected No_Impurity Purity is High. Consider Other Experimental Variables. Impurity_Detected->No_Impurity No Identify_Impurity Identify the Impurity (e.g., Starting Material, By-product) Impurity_Detected->Identify_Impurity Yes Assess_Impact Assess Potential Impact of Impurity on Reaction Identify_Impurity->Assess_Impact Purify Purify this compound (e.g., Distillation, Chromatography) Assess_Impact->Purify Repeat_Exp Repeat Experiment with Purified Reagent Purify->Repeat_Exp Problem_Solved Problem Resolved Repeat_Exp->Problem_Solved Problem_Persists Problem Persists. Re-evaluate Other Factors. Repeat_Exp->Problem_Persists

Caption: A decision tree for troubleshooting experiments involving this compound.

Expert Insights:

  • Presence of Dibutylamine: If your reaction is sensitive to bases or contains other electrophiles, residual dibutylamine can lead to a variety of side products.

  • Hydrolysis Products: The presence of N,N-dibutylacetamide suggests that the reagent may have been exposed to moisture, which could also affect moisture-sensitive reactions.

Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the information required (identification, quantification) and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrometer provides structural information for impurity identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any impurities present in significant amounts.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for quantifying non-volatile impurities and can be adapted for various impurity profiles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a quick screening tool to check for the presence of functional groups that would indicate certain impurities (e.g., O-H stretch for water or N-H stretch for dibutylamine).[4]

Experimental Protocol: GC-MS Analysis of this compound Purity

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (molecular weight: 205.72 g/mol ).[5]

    • Analyze smaller peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.

    • Quantify impurities by peak area percentage, assuming similar response factors for closely related compounds.

Q4: I have identified an impurity. What are the acceptable limits for common impurities in this compound for research and drug development purposes?

Acceptable impurity limits are highly dependent on the application.

  • For general research purposes: A purity of >95% is often sufficient. However, if the impurities are known to interfere with the intended reaction, a higher purity grade may be necessary.

  • For drug development and GMP applications: Strict guidelines from regulatory bodies (e.g., FDA, EMA) must be followed. The International Council for Harmonisation (ICH) provides guidance on impurity thresholds in new drug substances. Typically, any impurity present at a level of >0.1% should be identified and qualified.

Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information. If your application requires a higher purity than commercially available, further purification may be necessary.

Q5: Can I purify my this compound to remove critical impurities?

Yes, laboratory-scale purification can often improve the purity of commercial this compound.

  • Vacuum Distillation: This is an effective method for removing non-volatile impurities and some by-products with significantly different boiling points.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization is a powerful purification technique.

Experimental Protocol: Lab-Scale Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Procedure:

    • Place the impure this compound in the distillation flask.

    • Slowly apply vacuum and begin heating the flask in an oil bath.

    • Collect fractions based on the boiling point at the given pressure. Discard the initial forerun, which may contain more volatile impurities.

    • Monitor the purity of the collected fractions using a suitable analytical method (e.g., GC-MS or NMR).

  • Safety: Perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

Section 2: Troubleshooting Guides

ProblemPossible CauseRecommended Solution
Unexpected Side Products in Alkylation Reactions Residual dibutylamine (a nucleophile) is reacting with your alkylating agent.Purify the this compound by vacuum distillation to remove the more volatile dibutylamine. Alternatively, use a higher purity grade of the reagent.
Poor Reaction Kinetics or Yield Presence of water or hydrolysis products (N,N-dibutylacetamide) is reducing the effective concentration of the active reagent.Ensure the reagent is stored under anhydrous conditions. If moisture contamination is suspected, consider purifying the material or using a freshly opened bottle.
Inconsistent Results Between Batches The impurity profile varies significantly from one batch of this compound to another.Always check the CoA for each new batch. If possible, perform a quick purity check (e.g., by GC-MS or NMR) before use in critical experiments.

References

  • PubChem. This compound. Available from: [Link]

  • Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • precisionFDA. This compound. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available from: [Link]

  • ResearchGate. Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. Available from: [Link]

  • PubChem. Chloro-N,N-diethylacetamide. Available from: [Link]

  • PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available from: [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • PubMed. Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • ACS Publications. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Available from: [Link]

Sources

Technical Support Center: Analytical Method Development for N,N-Dibutyl-2-chloroacetamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the analytical method development of N,N-Dibutyl-2-chloroacetamide and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.

Introduction to Impurity Profiling of this compound

This compound is a chemical intermediate used in various manufacturing processes. The control of impurities in such intermediates is critical to ensure the quality, safety, and efficacy of the final product. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products).[1] Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[2][3]

This guide will provide a systematic approach to developing and troubleshooting analytical methods for the impurity profiling of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Understanding Potential Impurities

Question 1: What are the likely process-related impurities in this compound?

Answer: Process-related impurities are substances that are introduced or formed during the synthesis of this compound. The common synthetic route involves the reaction of dibutylamine with chloroacetyl chloride or a chloroacetate ester.[4][5] Based on this, the following are potential process-related impurities:

  • Starting Materials:

    • Dibutylamine

    • Chloroacetyl chloride or Chloroacetic acid

  • Byproducts:

    • N,N,N',N'-Tetrabutyl-2-chloro-N,N'-dioxo-diacetamide: Formed by the reaction of two molecules of chloroacetyl chloride with one molecule of water, followed by reaction with dibutylamine.

    • Dibutylamine hydrochloride: Formed if hydrochloric acid is generated during the reaction and reacts with excess dibutylamine.

Question 2: What are the potential degradation products of this compound?

Answer: Degradation products are formed due to the decomposition of this compound under various stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify these potential degradants.[6][7] For chloroacetamide herbicides, hydrolysis is a significant degradation pathway.[8]

  • Hydrolysis (Acidic and Basic):

    • N,N-Dibutyl-2-hydroxyacetamide: Under basic conditions, the chlorine atom can be substituted by a hydroxyl group.[8]

    • Dibutylamine and Chloroacetic acid: Amide bond cleavage can occur under both acidic and basic conditions.[8]

  • Oxidative Degradation: The molecule could be susceptible to oxidation, potentially at the nitrogen atom or the alkyl chains, though specific products would need to be identified through stress testing.

  • Photolytic Degradation: Exposure to light, particularly UV light, can lead to the formation of various degradants. The specific products would depend on the wavelength and intensity of the light.

The workflow for identifying potential impurities and degradation products is outlined below.

G cluster_0 Impurity Identification Workflow synthesis Review Synthesis Route stress Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) synthesis->stress Predicts potential degradation pathways analyze Analyze Stressed Samples (HPLC, LC-MS, GC-MS) stress->analyze Generates degradation products characterize Characterize Unknown Peaks (MS, NMR) analyze->characterize Detects potential impurities profile Establish Impurity Profile characterize->profile Identifies structures G troubleshooting Peak Tailing Observed Cause: Secondary Silanol Interactions Cause: Column Overload Cause: Extra-column Dead Volume Solution: Lower Mobile Phase pH (e.g., pH 2.5-3.5) Solution: Reduce Injection Concentration/Volume Solution: Check and tighten fittings, use smaller ID tubing

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,N-Dibutyl-2-chloroacetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this versatile reagent. Understanding and controlling the hydrolysis of this compound is critical for ensuring experimental reproducibility, yield, and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to proactively design robust experiments and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: Why is this compound susceptible to hydrolysis?

A: this compound has two primary sites that are susceptible to nucleophilic attack by water, leading to hydrolysis. The stability of amides is generally high due to resonance, but specific conditions can promote degradation[1].

  • Amide Carbonyl Group: The carbon atom of the carbonyl group (C=O) is electrophilic. Under strong acidic or basic conditions, this site can be attacked by water or hydroxide ions, respectively, leading to the cleavage of the amide C-N bond[2][3].

  • Alpha-Carbon: The carbon atom bonded to the chlorine atom (the α-carbon) is also electrophilic. It is susceptible to a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile like a hydroxide ion displaces the chloride ion[4][5]. The presence of bulky dibutyl groups on the nitrogen can sterically hinder attack at the carbonyl carbon, potentially making the SN2 pathway more significant under certain basic conditions[4][5].

Q2: What are the primary products of hydrolysis?

A: Depending on the reaction pathway, two main sets of hydrolysis products can be formed:

  • Amide Bond Cleavage: This pathway yields N,N-dibutylamine and chloroacetic acid .

  • SN2 Reaction at the Alpha-Carbon: This pathway yields N,N-Dibutyl-2-hydroxyacetamide and a chloride ion.

Identifying these specific byproducts in your reaction mixture is a key indicator that hydrolysis has occurred.

Q3: What experimental conditions most significantly accelerate hydrolysis?

A: The rate of hydrolysis is highly dependent on the experimental environment. The following conditions are known to accelerate the degradation of chloroacetamides:

  • pH: The compound is least stable at low pH (acidic) and high pH (alkaline)[6]. Hydrolysis is significantly faster in the presence of strong acids or bases which mediate the reaction[4][7].

  • Temperature: An increase in temperature accelerates the rate of chemical reactions, including hydrolysis[6]. Reactions run at elevated temperatures or solutions stored at room temperature are at higher risk.

  • Aqueous Environments: As water is the reactant in hydrolysis, prolonged exposure in aqueous solutions, especially without pH control, will lead to degradation.

Section 2: Understanding the Hydrolysis Mechanisms

A deeper understanding of the degradation pathways is essential for designing effective control strategies. This compound can hydrolyze via two competing mechanisms, primarily dictated by pH.

2.1 Acid-Catalyzed Amide Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water[2][8]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of N,N-dibutylamine[2]. The resulting amine is immediately protonated by the acidic medium, which renders the final step effectively irreversible[8].

Acid_Catalyzed_Hydrolysis Start N,N-Dibutyl-2- chloroacetamide Protonation Protonated Amide (on Carbonyl Oxygen) Start->Protonation + H₃O⁺ Attack Tetrahedral Intermediate Protonation->Attack + H₂O Transfer Protonated Amine Intermediate Attack->Transfer Proton Transfer Products Chloroacetic Acid + N,N-Dibutylammonium Ion Transfer->Products Elimination of Amine

Caption: Acid-catalyzed hydrolysis pathway.

2.2 Base-Mediated Hydrolysis

In basic solutions, two pathways compete. The more common pathway for amides is a direct nucleophilic attack on the carbonyl carbon by a hydroxide ion[3][5][9]. However, for chloroacetamides, a competing SN2 reaction can also occur[4][7].

  • Amide Cleavage (BAC2): A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the N,N-dibutylamide anion, which is a poor leaving group but is immediately protonated by the solvent or the newly formed carboxylic acid[3][5].

  • Nucleophilic Substitution (SN2): A hydroxide ion attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the corresponding hydroxyacetamide derivative[4][5]. This pathway is often observed in chloroacetamide herbicides[7].

Base_Mediated_Hydrolysis cluster_amide Amide Cleavage Pathway cluster_sn2 SN2 Pathway Start This compound Amide_Attack Tetrahedral Intermediate Start->Amide_Attack OH⁻ attacks C=O SN2_Product N,N-Dibutyl-2-hydroxyacetamide + Chloride Ion Start->SN2_Product OH⁻ attacks C-Cl Amide_Products Chloroacetate + N,N-Dibutylamine Amide_Attack->Amide_Products Elimination

Caption: Competing base-mediated hydrolysis pathways.

Section 3: Proactive Prevention Strategies

The most effective way to deal with hydrolysis is to prevent it from the outset. The following strategies are critical for maintaining the integrity of this compound in your experiments.

3.1 pH Control

This is the most critical parameter to control. Since hydrolysis is accelerated at both acidic and basic pH, maintaining a stable pH in the near-neutral range is paramount.

ParameterRecommendationRationale
Optimal pH Range 6.0 - 7.5Minimizes both acid- and base-mediated hydrolysis rates. Chloroacetamides generally show greater stability in the circumneutral pH range[7].
Buffer Systems Phosphate (e.g., PBS), HEPESChoose a buffer that is effective in the desired pH range and is non-nucleophilic to avoid unwanted side reactions.
Avoid Strong Acids (e.g., HCl, H₂SO₄), Strong Bases (e.g., NaOH, KOH)These will rapidly degrade the compound[7]. Also, avoid amine-based buffers (e.g., Tris), as the primary or secondary amine can act as a nucleophile.
3.2 Temperature Management

Lowering the temperature is a universally effective method for slowing down reaction kinetics.

ConditionRecommendationRationale
Reaction Setup Perform reactions on ice or in a temperature-controlled vessel (0-4 °C).Significantly reduces the rate of hydrolysis, extending the compound's usable lifetime in solution.
Solution Storage Store aqueous stock solutions at -20 °C or -80 °C. Prepare single-use aliquots to avoid freeze-thaw cycles.Water can still facilitate hydrolysis in frozen states over long periods, but the rate is drastically reduced. Freeze-thaw cycles can cause localized concentration changes, potentially accelerating degradation.
High-Temp Steps Minimize the duration of any necessary heating steps.If a reaction requires heat, the time at elevated temperature should be as short as possible to limit degradation[6].
3.3 Solvent Selection and Handling

If the experimental design permits, using a non-aqueous solvent system can eliminate the risk of hydrolysis.

  • Recommended Solvents: For stock solutions, use dry, aprotic solvents like DMSO, DMF, or acetonitrile.

  • Aqueous Reactions: When adding the compound to an aqueous buffer, add the concentrated stock solution last and ensure rapid mixing to avoid localized high concentrations that may alter the pH or precipitate the compound.

3.4 Proper Storage of Neat Compound and Solutions

Proper storage is essential for the long-term stability of your starting material.

  • Neat Compound: Store this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended.

  • Stock Solutions: Store stock solutions in anhydrous aprotic solvents at -20 °C or below, protected from light.

Section 4: Troubleshooting Guide

This guide helps you diagnose and solve common issues related to the potential hydrolysis of this compound.

Troubleshooting_Workflow decision decision proc proc start Start: Unexpected Result d1 Is hydrolysis a possible cause? start->d1 end end proc1 Run Analytical Check (Protocol 1) d1->proc1 Yes end_other Problem Solved: Other Issue d1->end_other No d2 Hydrolysis Confirmed? proc1->d2 proc2 Review Prevention Strategies (Section 3) d2->proc2 Yes d2->end_other No proc3 Implement pH and Temp Controls proc2->proc3 proc4 Optimize Reaction Time & Conditions proc3->proc4 end_hydrolysis Problem Solved: Hydrolysis Mitigated proc4->end_hydrolysis

Caption: Troubleshooting workflow for unexpected experimental results.

Issue: My reaction is yielding unexpected byproducts, and I suspect hydrolysis. How can I confirm this?

Solution: You need to perform an analytical validation to identify the suspected hydrolysis products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this purpose[10].

Protocol 1: Analytical Confirmation of Hydrolysis via LC-MS

  • Prepare Samples:

    • Control Sample: A freshly prepared solution of this compound in your reaction buffer. Analyze immediately.

    • Aged Sample: Your experimental sample or a sample of the compound that has been incubated in the reaction buffer under the same conditions (time, temperature) as your experiment.

    • Forced Degradation Sample: Create two additional samples. Adjust one to pH 2 with dilute HCl and another to pH 11 with dilute NaOH. Incubate at 50 °C for 1-2 hours. This will intentionally generate the hydrolysis products to serve as positive controls.

  • Acquire Analytical Standards: If possible, obtain pure standards of the potential hydrolysis products: N,N-dibutylamine and N,N-Dibutyl-2-hydroxyacetamide.

  • LC-MS Analysis:

    • Develop a reverse-phase LC method capable of separating the parent compound from its more polar hydrolysis products.

    • Run all samples using an MS detector. Monitor for the exact masses of the parent compound and the expected hydrolysis products.

    • Parent Compound: [M+H]⁺ = 206.13

    • Amide Cleavage Product: N,N-dibutylamine [M+H]⁺ = 130.16

    • SN2 Product: N,N-Dibutyl-2-hydroxyacetamide [M+H]⁺ = 188.17

  • Data Interpretation: Compare the chromatograms and mass spectra of your aged/experimental sample to the control, forced degradation, and standard samples. The presence and increase of peaks corresponding to the hydrolysis products in your aged sample confirm degradation.

Issue: I am seeing a significant loss of my starting material in my aqueous buffer over the course of my experiment. How can I improve its stability?

Solution: This indicates that your current conditions are not optimal. A systematic optimization of pH and temperature is required.

Protocol 2: Experimental Optimization for Enhanced Stability

  • Define Conditions: Set up a matrix of conditions to test.

    • pH points: 5.5, 6.5, 7.5 (using appropriate, non-nucleophilic buffers).

    • Temperature points: 4 °C and 25 °C (room temperature).

  • Prepare Samples: For each condition (e.g., pH 6.5 at 4 °C), prepare a solution of this compound in the corresponding buffer at your target experimental concentration.

  • Time-Course Analysis:

    • Immediately after preparation (T=0), remove an aliquot from each sample and quench any further reaction by diluting it in a cold, aprotic solvent (e.g., acetonitrile). Store at -80 °C.

    • At subsequent time points relevant to your experiment's duration (e.g., 1h, 4h, 8h, 24h), repeat the sampling and quenching process.

  • Quantification: Analyze all quenched samples by a suitable quantitative method (e.g., HPLC-UV or LC-MS). Create a calibration curve using standards of known concentration to accurately determine the amount of remaining this compound at each time point for each condition.

  • Determine Optimal Conditions: Plot the concentration of the parent compound versus time for each condition. The condition that shows the slowest rate of degradation (i.e., the flattest slope) is the most stable and should be adopted for your future experiments.

Section 5: Summary of Best Practices
  • Always Control pH: Use a non-nucleophilic buffer to maintain a pH between 6.0 and 7.5 for all aqueous steps.

  • Keep it Cold: Perform reactions and handle aqueous solutions at 0-4 °C whenever possible.

  • Minimize Time in Water: Add the compound to aqueous solutions at the last possible moment.

  • Use Aprotic Solvents: Prepare and store stock solutions in high-quality, anhydrous aprotic solvents (e.g., DMSO, DMF).

  • Store Properly: Store the neat compound and all solutions in cold, dark, and dry conditions. Prepare single-use aliquots of aqueous solutions to avoid freeze-thaw cycles.

  • Verify Stability: If stability is in doubt, perform a simple time-course experiment under your specific conditions and analyze by LC-MS or HPLC to confirm the integrity of your reagent.

References
  • Krieger, R. I., & Dinu, D. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1045-1054. [Link]

  • Zheng, W., & Ahuja, S. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(1), 135-141. [Link]

  • Li, Y., et al. (2015). Study on the hydrolysis of 2-chlorobenzamide. Environmental Science and Pollution Research, 22(10), 7549-7555. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Chloroacetamide. [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. In Encyclopedia of Agrochemicals. [Link]

  • Schowen, R. L., et al. (1966). Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. Journal of the American Chemical Society, 88(14), 3373-3375. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3425-3453. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]

  • Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]

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Validation & Comparative

A Comparative Guide to N,N-Dibutyl-2-chloroacetamide and N,N-Diethyl-2-chloroacetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. Among the vast arsenal of alkylating agents, N,N-disubstituted-2-chloroacetamides serve as versatile building blocks. This guide provides an in-depth technical comparison of two prominent members of this class: N,N-Dibutyl-2-chloroacetamide and N,N-Diethyl-2-chloroacetamide. By examining their synthesis, physicochemical properties, and reactivity from a mechanistic standpoint, this document aims to equip the reader with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to N,N-Disubstituted-2-chloroacetamides

N,N-disubstituted-2-chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a tertiary amide. Their utility in organic synthesis stems from the electrophilic nature of the carbon atom bearing the chlorine, making them effective alkylating agents for a variety of nucleophiles, including amines, thiols, and carbanions.[1] This reactivity profile has led to their widespread use in the synthesis of pharmaceuticals, herbicides, and other fine chemicals.[2] The N,N-dialkyl substituents play a crucial role in modulating the reactivity and physical properties of these reagents. This guide will focus on the comparative analysis of the butyl and ethyl substituted analogs.

Synthesis of N,N-Dialkyl-2-chloroacetamides

The most common and straightforward method for the synthesis of N,N-dialkyl-2-chloroacetamides is the acylation of a secondary dialkylamine with chloroacetyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of N,N-Dialkyl-2-chloroacetamides cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dialkylamine R₂NH (Dibutylamine or Diethylamine) Product R₂NCOCH₂Cl (N,N-Dialkyl-2-chloroacetamide) Dialkylamine->Product + Chloroacetyl Chloride ChloroacetylChloride ClCH₂COCl (Chloroacetyl Chloride) ChloroacetylChloride->Product Solvent Inert Solvent (e.g., Dichloromethane) Base Base (e.g., Triethylamine or aq. NaOH) Byproduct Base·HCl Base->Byproduct

Caption: General reaction scheme for the synthesis of N,N-dialkyl-2-chloroacetamides.

The choice of base and solvent can be adapted to the specific dialkylamine and desired reaction conditions. For instance, an aqueous base like sodium hydroxide can be used in a Schotten-Baumann-type reaction, or an organic base like triethylamine in an anhydrous organic solvent.

Physicochemical Properties: A Head-to-Head Comparison

The difference in the alkyl chains between the two molecules leads to predictable variations in their physical properties. These properties are crucial for practical considerations in the laboratory, such as solvent selection, reaction temperature, and purification methods.

PropertyThis compoundN,N-Diethyl-2-chloroacetamideRationale for Difference
Molecular Formula C₁₀H₂₀ClNOC₆H₁₂ClNOLonger butyl chains
Molecular Weight 205.72 g/mol 149.62 g/mol Larger mass of butyl groups
Boiling Point Higher (Not readily available)~148-150 °C at 55 mmHgIncreased van der Waals forces with longer alkyl chains
Density Lower (Expected)~1.089 g/mL at 25 °CLarger volume of butyl groups for a given mass
Solubility in nonpolar solvents HigherLowerIncreased lipophilicity due to longer alkyl chains
Solubility in polar solvents LowerHigherDecreased overall polarity with larger alkyl groups

Reactivity in Nucleophilic Substitution: The Impact of Steric Hindrance

The primary mode of reaction for these chloroacetamides is bimolecular nucleophilic substitution (Sₙ2). In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the chloride ion) departs simultaneously. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance around the electrophilic center.[4][5]

SN2_Mechanism_Comparison Diethyl_Reactant Et₂NCOCH₂Cl TS_Diethyl [Nu---CH₂(CONEt₂)---Cl]‡ (Less crowded transition state) Diethyl_Reactant->TS_Diethyl + Nu⁻ Product_Diethyl Nu-CH₂CONEt₂ + Cl⁻ TS_Diethyl->Product_Diethyl Faster Dibutyl_Reactant Bu₂NCOCH₂Cl TS_Dibutyl [Nu---CH₂(CONBu₂)---Cl]‡ (More crowded transition state) Dibutyl_Reactant->TS_Dibutyl + Nu⁻ Product_Dibutyl Nu-CH₂CONBu₂ + Cl⁻ TS_Dibutyl->Product_Dibutyl Slower Nu_Source Nucleophile (Nu⁻)

Caption: Comparison of Sₙ2 transition states for diethyl and dibutyl chloroacetamides.

The N,N-dialkyl groups, while not directly attached to the electrophilic carbon, exert a significant steric influence on the approach of the incoming nucleophile. The larger butyl groups in this compound create a more sterically hindered environment around the reaction center compared to the smaller ethyl groups in N,N-diethyl-2-chloroacetamide.[6] This increased steric hindrance raises the energy of the transition state for the Sₙ2 reaction, leading to a slower reaction rate.[4][7]

Consequences of Steric Hindrance:

  • Reaction Rate: For a given nucleophile and set of reaction conditions, N,N-diethyl-2-chloroacetamide is expected to react faster than this compound.

  • Nucleophile Selectivity: The increased steric bulk of the dibutyl derivative may lead to greater selectivity for less hindered nucleophiles.

  • Side Reactions: In cases where competing reaction pathways exist, such as elimination reactions, the slower Sₙ2 rate of the dibutyl compound might allow these side reactions to become more prominent.

Experimental Protocols

The following are representative protocols for the synthesis of N,N-diethyl-2-chloroacetamide and a hypothetical N-alkylation reaction. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.[8]

Synthesis of N,N-Diethyl-2-chloroacetamide

Objective: To synthesize N,N-diethyl-2-chloroacetamide from diethylamine and chloroacetyl chloride.

Materials:

  • Diethylamine

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 eq) and triethylamine (1.1 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dissolved in DCM to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure N,N-diethyl-2-chloroacetamide.

N-Alkylation of a Primary Amine with N,N-Diethyl-2-chloroacetamide (Representative Protocol)

Objective: To perform an N-alkylation of a primary amine using N,N-diethyl-2-chloroacetamide.

Materials:

  • Primary amine (e.g., benzylamine)

  • N,N-Diethyl-2-chloroacetamide

  • Potassium carbonate

  • Acetonitrile

  • Standard laboratory glassware for reflux

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add N,N-diethyl-2-chloroacetamide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Conclusion and Recommendations

Both this compound and N,N-diethyl-2-chloroacetamide are effective alkylating agents with distinct properties that make them suitable for different applications.

  • N,N-Diethyl-2-chloroacetamide is the more reactive of the two due to lower steric hindrance. It is a good choice for general-purpose alkylations where a faster reaction rate is desired.

  • This compound , with its bulkier N-alkyl groups, exhibits lower reactivity. This can be advantageous in situations requiring greater selectivity or when a slower, more controlled reaction is needed. Its increased lipophilicity may also be beneficial for reactions in nonpolar media and can influence the properties of the final product.

The choice between these two reagents should be made based on a careful consideration of the specific synthetic challenge, including the nature of the nucleophile, the desired reaction rate, and the solubility requirements of the system.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-diethylacetamide. Retrieved from [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Mijin, D., Mićić-Vuković, S., & Petrović, S. (2004). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines.
  • Arnold, W. A., & Huggest, D. B. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Parker, S. J., et al. (2017).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]

  • Su, P., et al. (2009). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.
  • Glavaš-Obrovac, L., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.
  • The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]

  • Wang, H., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems.
  • ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Retrieved from [Link]

  • PW Consulting. (2024). 2-Chloro-N,N-diethylacetamide Market. Retrieved from [Link]

  • Zhang, X., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society.
  • Wang, H., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • Müller, M. D., & Buser, H. R. (2008). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.

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A Comparative Guide to the Validation of Analytical Methods for N,N-Dibutyl-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N,N-Dibutyl-2-chloroacetamide, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but to instill a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in authoritative principles.

This compound (DBCA) is a chemical intermediate whose purity and concentration are critical in subsequent applications. Ensuring the reliability of its analytical determination is paramount. This guide will explore the two most prevalent analytical techniques for such compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing a comparative analysis of their performance based on established validation parameters.

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose[1][2]. This is a mandate from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and is harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines[2][3][4][5][6][7][8]. A validated method provides assurance of reliability, consistency, and accuracy of the analytical data.

The validation process involves a series of experiments to evaluate the performance characteristics of the method.[9] Key parameters, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Comparative Analysis of Analytical Techniques: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Gas Chromatography (GC) is an ideal technique for volatile and thermally stable compounds. Given the nature of this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with an Ultraviolet (UV) detector or a Mass Spectrometer (MS), HPLC provides robust and reliable quantitative analysis.

The following table summarizes the expected performance characteristics of GC and HPLC methods for the analysis of this compound, based on data from structurally similar amide and chloroacetamide compounds.

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.07 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Specificity High (especially with MS)High (especially with MS/MS or DAD)

Note: The values presented in this table are representative and based on methods for analogous compounds. Specific validation for this compound is required to establish definitive performance characteristics.

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of GC and HPLC methods for this compound. These protocols are designed to be adapted and optimized for specific laboratory conditions and instrumentation.

Gas Chromatography (GC-FID) Method Validation Protocol

This protocol outlines the steps for validating a GC-FID method for the quantification of this compound.

1. System Suitability:

  • Before commencing validation, ensure the GC system is performing optimally.

  • Inject a standard solution of this compound (e.g., 50 µg/mL) six times.

  • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

2. Specificity:

  • Inject a blank (diluent), a placebo (matrix without the analyte), and a standard solution of this compound.

  • The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

3. Linearity and Range:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 10 to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.998.

4. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within 97.0% to 103.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

7. Robustness:

  • Intentionally vary critical method parameters such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.2 mL/min).

  • Analyze a standard solution under each varied condition.

  • The system suitability parameters should remain within the acceptance criteria.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation Protocol

This protocol details the validation of an HPLC-UV method for this compound.

1. System Suitability:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution (e.g., 50 µg/mL) six times.

  • The %RSD of the peak area and retention time should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

2. Specificity:

  • Inject a blank (diluent), a placebo, and a standard solution.

  • No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

3. Linearity and Range:

  • Prepare at least five standard solutions covering the desired range (e.g., 10 to 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.999.

4. Accuracy:

  • Perform recovery studies by spiking a placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120%).

  • Analyze each level in triplicate.

  • The mean percentage recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability: Analyze six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the data sets should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the calibration curve as described for the GC method.

7. Robustness:

  • Introduce small, deliberate variations to method parameters such as mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • The system suitability results should remain within the established criteria.

Visualization of Experimental Workflows

To further elucidate the validation process, the following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows.

GC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep Method Development & Optimization Protocol Validation Protocol Definition Prep->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Caption: Workflow for GC Method Validation.

HPLC_Validation_Workflow cluster_prep_hplc Preparation cluster_validation_hplc Validation Experiments cluster_analysis_hplc Data Analysis & Reporting Prep_HPLC Method Development & Optimization Protocol_HPLC Validation Protocol Definition Prep_HPLC->Protocol_HPLC Specificity_HPLC Specificity Protocol_HPLC->Specificity_HPLC Linearity_HPLC Linearity & Range Protocol_HPLC->Linearity_HPLC Accuracy_HPLC Accuracy Protocol_HPLC->Accuracy_HPLC Precision_HPLC Precision Protocol_HPLC->Precision_HPLC LOD_LOQ_HPLC LOD & LOQ Protocol_HPLC->LOD_LOQ_HPLC Robustness_HPLC Robustness Protocol_HPLC->Robustness_HPLC Data_Analysis_HPLC Data Analysis Specificity_HPLC->Data_Analysis_HPLC Linearity_HPLC->Data_Analysis_HPLC Accuracy_HPLC->Data_Analysis_HPLC Precision_HPLC->Data_Analysis_HPLC LOD_LOQ_HPLC->Data_Analysis_HPLC Robustness_HPLC->Data_Analysis_HPLC Report_HPLC Validation Report Generation Data_Analysis_HPLC->Report_HPLC

Caption: Workflow for HPLC Method Validation.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

  • GC-FID/MS is recommended for its high sensitivity and specificity, particularly for volatile impurity profiling.

  • HPLC-UV/MS offers greater flexibility for non-volatile impurities and can be more readily adapted to a wider range of analytes without the need for derivatization.

Regardless of the chosen technique, a thorough and systematic validation according to ICH guidelines is essential to ensure the generation of reliable and defensible analytical data. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this compound, empowering researchers and drug development professionals to maintain the highest standards of scientific integrity.

References

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Reactant of Route 1
N,N-Dibutyl-2-chloroacetamide
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N,N-Dibutyl-2-chloroacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.